molecular formula C10H12FNO2 B386288 N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 282104-62-5

N-[2-(4-fluorophenoxy)ethyl]acetamide

Katalognummer: B386288
CAS-Nummer: 282104-62-5
Molekulargewicht: 197.21g/mol
InChI-Schlüssel: FASQISRBOWJEMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-fluorophenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-fluorophenoxy)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-fluorophenoxy)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQISRBOWJEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287895
Record name N-[2-(4-Fluorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-62-5
Record name N-[2-(4-Fluorophenoxy)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Fluorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-[2-(4-fluorophenoxy)ethyl]acetamide, a compound of interest in pharmaceutical and agrochemical research. The guide details a robust two-step synthetic route, commencing with the formation of a key ether linkage via the Williamson ether synthesis, followed by the acetylation of the resulting primary amine. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a thorough characterization of the target molecule.

Introduction

N-[2-(4-fluorophenoxy)ethyl]acetamide belongs to a class of phenoxyacetamide derivatives that have garnered significant attention in medicinal and materials chemistry. The strategic incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. This guide focuses on a reliable and accessible synthetic pathway, providing the necessary detail for its successful implementation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide is efficiently achieved through a two-step process. The first step involves the formation of the intermediate, 2-(4-fluorophenoxy)ethanamine, through a Williamson ether synthesis. The second step is the subsequent acetylation of this amine to yield the final product.

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol Step1_Reagents Base (e.g., KOH) Solvent (e.g., H2O) 4-Fluorophenol->Step1_Reagents 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Step1_Reagents Intermediate 2-(4-Fluorophenoxy)ethanamine Step1_Reagents->Intermediate Williamson Ether Synthesis Step2_Reagents Pyridine (catalyst) Solvent (e.g., Toluene) Intermediate->Step2_Reagents Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Step2_Reagents Final_Product N-[2-(4-fluorophenoxy)ethyl]acetamide Step2_Reagents->Final_Product Acetylation

Caption: Overall two-step synthesis pathway for N-[2-(4-fluorophenoxy)ethyl]acetamide.

Part 1: Synthesis of 2-(4-fluorophenoxy)ethanamine (Intermediate)

The initial and crucial step in this synthesis is the formation of the ether linkage between 4-fluorophenol and a suitable 2-aminoethyl halide. The Williamson ether synthesis is the classic and most effective method for this transformation.[1]

Reaction Mechanism: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism.[1] The strongly basic conditions deprotonate the phenolic hydroxyl group of 4-fluorophenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-haloethylamine, displacing the halide and forming the ether bond.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Fluorophenol 4-Fluorophenol Phenoxide 4-Fluorophenoxide 4-Fluorophenol->Phenoxide + OH⁻ Base Base (OH⁻) Water H₂O Phenoxide_ion 4-Fluorophenoxide Intermediate 2-(4-Fluorophenoxy)ethanamine Phenoxide_ion->Intermediate + 2-Chloroethylamine Alkyl_Halide 2-Chloroethylamine Leaving_Group Cl⁻

Caption: Mechanism of the Williamson ether synthesis for the formation of the intermediate.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acids.[2][3][4]

Materials:

  • 4-Fluorophenol

  • 2-Chloroethylamine hydrochloride

  • Potassium hydroxide (KOH)[5]

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Separatory funnel (125 mL)

  • pH paper

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide in 8 mL of deionized water.[2][5]

  • To this solution, add 2.0 g of 4-fluorophenol and swirl until a homogenous solution is formed.[2][5]

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to a gentle boil using a heating mantle.[2]

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of 2-chloroethylamine hydrochloride.

  • Over a period of 10 minutes, add 6 mL of the 2-chloroethylamine hydrochloride solution dropwise through the top of the condenser into the boiling reaction mixture.[2]

  • After the addition is complete, continue to reflux the reaction mixture for an additional 10 minutes.[2]

  • While still hot, transfer the solution to a 250 mL beaker.

  • Allow the reaction mixture to cool to room temperature.

  • Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, as confirmed with pH paper.[2][3][4]

  • Cool the mixture in an ice bath to facilitate the precipitation of any unreacted starting materials or byproducts.

  • Transfer the mixture to a 125 mL separatory funnel and extract the aqueous layer with diethyl ether.

  • The aqueous layer containing the hydrochloride salt of the desired 2-(4-fluorophenoxy)ethanamine can be basified and the free amine extracted for the next step.

Part 2: Synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide (Final Product)

The final step in the synthesis is the acetylation of the primary amine group of 2-(4-fluorophenoxy)ethanamine. This is a straightforward and high-yielding reaction, typically employing acetic anhydride as the acetylating agent.

Reaction Mechanism: Acetylation of a Primary Amine

The acetylation of a primary amine with acetic anhydride is a nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of an acetate ion as the leaving group, followed by deprotonation of the nitrogen, yields the final amide product.

Acetylation_Mechanism Amine 2-(4-Fluorophenoxy)ethanamine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Final_Product N-[2-(4-fluorophenoxy)ethyl]acetamide Tetrahedral_Intermediate->Final_Product Acetate Acetate Ion Tetrahedral_Intermediate->Acetate Loses Acetate

Caption: Mechanism of the acetylation of 2-(4-fluorophenoxy)ethanamine.

Experimental Protocol: Acetylation

This protocol is based on general procedures for the acetylation of primary amines.[6]

Materials:

  • 2-(4-Fluorophenoxy)ethanamine (from Part 1)

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Toluene

  • 5% Hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2-(4-fluorophenoxy)ethanamine in toluene in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • With stirring, add a slight molar excess of acetic anhydride dropwise to the solution.

  • Heat the reaction mixture to reflux for 1 hour.[7]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with 5% hydrochloric acid, 5% sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-[2-(4-fluorophenoxy)ethyl]acetamide.

  • The crude product can be further purified by recrystallization or column chromatography.[9]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields
StepReaction TypeKey ReagentsSolventTemperatureReaction TimeExpected Yield
1Williamson Ether Synthesis4-Fluorophenol, 2-Chloroethylamine HCl, KOHWaterReflux~20 minModerate to Good
2Acetylation2-(4-Fluorophenoxy)ethanamine, Acetic AnhydrideTolueneReflux1 hourHigh

Characterization of N-[2-(4-fluorophenoxy)ethyl]acetamide

The structure and purity of the synthesized N-[2-(4-fluorophenoxy)ethyl]acetamide should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a complex multiplet in the range of δ 6.8-7.2 ppm), the methylene protons of the ethyl group (two triplets, one for -OCH₂- around δ 4.0 ppm and one for -NCH₂- around δ 3.5 ppm), the acetyl methyl protons (a singlet around δ 2.0 ppm), and the amide proton (a broad singlet). The integration of these signals should correspond to the number of protons in each environment.[10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, with the carbon attached to fluorine exhibiting a characteristic large coupling constant. Signals for the two methylene carbons of the ethyl group, the acetyl methyl carbon, and the carbonyl carbon of the amide will also be present.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretching of the amide group around 1650 cm⁻¹. A broad absorption for the N-H stretch will be observed around 3300 cm⁻¹. Characteristic C-O-C stretching bands for the ether linkage will appear in the region of 1250-1050 cm⁻¹, and C-F stretching will be observed around 1220 cm⁻¹.[12][13]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N-[2-(4-fluorophenoxy)ethyl]acetamide (C₁₀H₁₂FNO₂). Fragmentation patterns will likely include the loss of the acetyl group and cleavage of the ethyl chain.[12][14]

Trustworthiness and Self-Validating Systems

The reliability of this synthetic pathway is ensured by the well-established nature of the individual reactions. The Williamson ether synthesis and the acetylation of amines are fundamental reactions in organic chemistry with predictable outcomes. To ensure the validity of the experimental results, the following points should be considered:

  • Starting Material Purity: The purity of the starting materials, 4-fluorophenol and 2-chloroethylamine hydrochloride, should be confirmed before use.

  • Reaction Monitoring: The progress of each reaction step should be monitored by thin-layer chromatography (TLC) to ensure completion.

  • Thorough Purification: The purification of the intermediate and the final product is critical to remove any unreacted starting materials or byproducts.

  • Comprehensive Characterization: The final product must be thoroughly characterized using the spectroscopic methods outlined above to confirm its identity and purity.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide. By following the provided experimental protocols and understanding the underlying reaction mechanisms, researchers can confidently synthesize this valuable compound for their studies in drug discovery and development. The principles of scientific integrity and self-validating experimental design are emphasized to ensure the production of a high-purity and well-characterized final product.

References

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). PMC. [Link]

  • Williamson Ether Synthesis. (n.d.). PowerPoint Presentation. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Course Hero. [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]

  • Chemistry 211 Experiment 4. (2012). MiraCosta College. [Link]

  • Syntheses of Medicinal Compounds. (2017). ResearchGate. [Link]

  • Process for the direct acetylation of aromatic amines. (1985).
  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. [Link]

  • Separation of N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. (2003). SciSpace. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). ResearchGate. [Link]

  • The 1H NMR and b) 13C NMR spectra of the o-acetamide. (n.d.). ResearchGate. [Link]

  • Acetamide, N-ethyl-. (n.d.). NIST WebBook. [Link]

  • Supporting Information. (n.d.). Semantic Scholar. [Link]

  • Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). PubMed. [Link]

  • Acetamide, N-(4-fluorophenyl)-2-bromo-. (n.d.). SpectraBase. [Link]

  • Acetamide, 2-fluoro-. (n.d.). NIST WebBook. [Link]

Sources

The Phenoxyacetamide Scaffold: From Agrochemical Dominance to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

The phenoxyacetamide moiety (


) represents a "privileged scaffold" in organic chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its unique "Goldilocks" polarity, the ether oxygen acts as a hydrogen bond acceptor while the amide functionality provides both donor and acceptor sites, allowing for versatile interactions within protein binding pockets.

This guide traces the technical evolution of phenoxyacetamides from their massive industrial application as herbicides (e.g., Mefenacet) in the 1980s to their modern renaissance as targeted inhibitors of bacterial secretion systems (T3SS) and mycobacterial transporters (MmpL3).

Historical Evolution: The Agrochemical Foundation

Before entering the pharmaceutical pipeline, phenoxyacetamides were optimized as potent herbicides.

The Era of VLCFA Inhibition (1980s)

The introduction of Mefenacet (Bayer, 1987) marked the commercial zenith of this scaffold in agriculture. Chemically, Mefenacet is a benzothiazole-oxyacetamide, a structural analog where the phenyl ring is replaced/fused to a heterocycle, but the core pharmacophore remains the oxyacetamide linkage.

  • Target: Very Long Chain Fatty Acid (VLCFA) Elongases.[1]

  • Mechanism: Mefenacet inhibits the cell division and elongation of weeds (specifically barnyard grass in rice paddies) by blocking the biosynthesis of VLCFAs required for plasma membrane growth.

  • Technical Insight: The lipophilicity of the phenoxy/heterocyclic ring ensures root absorption, while the amide bond facilitates translocation via the xylem.

The Medicinal Renaissance: Anti-Infectives & Metabolic Targets

In the last decade, high-throughput screening (HTS) campaigns have repeatedly identified phenoxyacetamides as hits for difficult bacterial targets, shifting the focus from killing weeds to disarming pathogens.

Tuberculosis: The MmpL3 Breakthrough

One of the most critical developments is the identification of phenoxyacetamides as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3) in Mycobacterium tuberculosis.

  • The Target: MmpL3 is an essential transporter responsible for flipping Trehalose Monomycolate (TMM) across the inner membrane, a crucial step in building the mycobacterial cell wall.[2]

  • Mechanism of Action:

    • Direct Binding: Phenoxyacetamides bind to the proton-translocating channel of MmpL3.[1]

    • PMF Dissipation: Evidence suggests some derivatives act as uncouplers, collapsing the Proton Motive Force (PMF) that energizes the transporter.[1]

  • Significance: Unlike standard antibiotics that target replication, these compounds degrade the physical integrity of the bacterium.

Anti-Virulence: Type III Secretion Systems (T3SS)

Pseudomonas aeruginosa utilizes a needle-like apparatus (T3SS) to inject toxins directly into host cells.[1][3] Phenoxyacetamides have emerged as specific inhibitors of this system.[1][3][4]

  • Mechanism: They do not kill the bacteria (reducing selective pressure for resistance) but physically block the secretion of effector proteins (ExoS, ExoT), effectively "disarming" the pathogen.

Mechanistic Visualization

The following diagram illustrates the dual-pathway inhibition of phenoxyacetamides in modern microbiology.

PhenoxyMechanism cluster_TB Mycobacterium tuberculosis (MmpL3) cluster_Pseudo Pseudomonas aeruginosa (T3SS) Compound Phenoxyacetamide Scaffold MmpL3 MmpL3 Transporter (Inner Membrane) Compound->MmpL3 Inhibits (Direct/PMF) T3SS T3SS Needle Complex Compound->T3SS Blocks Secretion TMM_Out TMM (Periplasm) MmpL3->TMM_Out Transport TMM_In TMM (Cytosol) TMM_In->MmpL3 Substrate CellWall Mycolic Acid Cell Wall TMM_Out->CellWall Biosynthesis Host Host Cell Cytosol T3SS->Host Injection Toxins ExoS / ExoT Toxins Toxins->T3SS Loading

Caption: Dual mechanism of action: MmpL3 inhibition in Mycobacteria (left) and T3SS blockade in Pseudomonas (right).[5]

Technical Protocol: Synthesis of N-Substituted Phenoxyacetamides

Objective: To synthesize a library of phenoxyacetamides via a robust


 nucleophilic substitution. This method is preferred over acyl chloride coupling due to milder conditions and higher functional group tolerance.[1]
Reaction Scheme

[1]
Materials & Reagents
ReagentRoleEquiv.Notes
Substituted Phenol Nucleophile1.0Limiting reagent
2-Chloro-N-acetamide Electrophile1.1Pre-synthesized or commercial
Potassium Carbonate (

)
Base2.0Anhydrous; scavenges HCl
Potassium Iodide (KI) Catalyst0.1Finkelstein catalyst (in situ generation of I-acetamide)
Acetonitrile (MeCN) Solvent-Polar aprotic; promotes

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Critical: Ensure base is finely ground to maximize surface area.
    
  • Catalysis: Add KI (0.1 equiv). The iodide displaces the chloride on the acetamide intermediate transiently, creating a more reactive electrophile (iodoacetamide).

  • Addition: Add the 2-chloro-N-substituted acetamide (1.1 equiv).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up:

    • Cool to room temperature.[1][6]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthetic Workflow Diagram

SynthesisFlow Step1 1. Deprotonation (Phenol + K2CO3) Step2 2. Finkelstein Cat. (Add KI) Step1->Step2 Step3 3. Coupling (+ Chloroacetamide) Step2->Step3 Step4 4. Reflux (4-6 hrs, MeCN) Step3->Step4 Step5 5. Workup (Wash 1M NaOH) Step4->Step5 Product Pure Phenoxyacetamide Step5->Product

Caption: Optimized synthetic workflow for phenoxyacetamide generation using KI catalysis.

References

  • Bayer CropScience. (1987).[1] Mefenacet: Technical Information and Herbicidal Activity.[1][7][1]

  • Li, W., et al. (2019).[1] "Direct Inhibition of MmpL3 by Novel Antitubercular Compounds." ACS Infectious Diseases.[1] [1]

  • Berube, B. J., et al. (2017).[1] "Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors... in a Mouse Model of Pseudomonas aeruginosa Infection." Antimicrobial Agents and Chemotherapy.[1]

  • Aiello, D., et al. (2010).[1] "Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion." Antimicrobial Agents and Chemotherapy.[1] [1]

  • ChemicalBook. (2024).[1] "General procedure for Phenoxyacetamide synthesis."

Sources

An In-Depth Technical Guide to the Predicted Metabolic Pathways of N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive analysis of the predicted metabolic fate of N-[2-(4-fluorophenoxy)ethyl]acetamide, a compound featuring a fluoroaromatic ring, an ether linkage, and an acetamide group. Understanding the biotransformation of such molecules is a cornerstone of drug development, directly influencing their pharmacokinetic profiles, efficacy, and potential for toxicity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering predictive insights grounded in established metabolic principles and outlining a robust strategy for experimental validation.

Introduction: The Imperative of Metabolic Profiling

The metabolic journey of a xenobiotic, such as N-[2-(4-fluorophenoxy)ethyl]acetamide, dictates its systemic exposure and duration of action. The body's enzymatic machinery, primarily located in the liver, is designed to convert lipophilic compounds into more water-soluble derivatives to facilitate their excretion.[3][4] This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The chemical architecture of N-[2-(4-fluorophenoxy)ethyl]acetamide presents several potential sites for enzymatic attack:

  • The 4-fluorophenyl ring: Aromatic systems are common substrates for oxidation. The presence of a fluorine atom can significantly influence the regioselectivity and rate of metabolism.[5][6] Fluorine substitution can enhance metabolic stability by blocking labile positions, a common strategy in medicinal chemistry.[7][8]

  • The Ether Linkage: Aryl ethers are susceptible to oxidative O-dealkylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes.[4][9]

  • The Acetamide Moiety: Amide bonds are generally stable but can undergo hydrolysis mediated by various amidases.[10]

Predicting the metabolic pathways is the first step in a scientifically rigorous evaluation, guiding subsequent in vitro and in vivo studies to confirm these predictions and identify any unique or species-specific metabolites.[11]

Predicted Metabolic Pathways

Based on its chemical structure, N-[2-(4-fluorophenoxy)ethyl]acetamide is predicted to undergo several key biotransformations. The primary reactions are anticipated to be Phase I oxidations mediated by CYP enzymes, followed by Phase II conjugation of the resulting metabolites.

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity.[4] For the target compound, the most probable pathways are O-dealkylation, aromatic hydroxylation, and amide hydrolysis.

  • Pathway 1: Oxidative O-Dealkylation: This is predicted to be a major metabolic route. CYP-mediated oxidation of the carbon alpha to the ether oxygen would lead to an unstable hemiacetal intermediate, which then cleaves to yield 4-fluorophenol and N-(2-hydroxyethyl)acetamide .[4] 4-fluorophenol is a known metabolite of various drugs and would be readily available for Phase II conjugation.

  • Pathway 2: Aromatic Hydroxylation: The 4-fluorophenyl ring may undergo hydroxylation, catalyzed by CYP enzymes.[12] The strong electron-withdrawing nature of fluorine directs electrophilic attack to the positions ortho to the fluorine (and meta to the phenoxy group). This would result in the formation of N-[2-(4-fluoro-3-hydroxyphenoxy)ethyl]acetamide . This hydroxylated metabolite serves as a prime substrate for subsequent glucuronidation or sulfation.

  • Pathway 3: Amide Hydrolysis: Hydrolysis of the amide bond, while generally slower than ester hydrolysis, is another possible pathway. This reaction, catalyzed by carboxylesterases or other amidases, would yield 2-(4-fluorophenoxy)ethylamine and acetic acid .

Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[13] The primary conjugation reactions for the metabolites of N-[2-(4-fluorophenoxy)ethyl]acetamide are predicted to be glucuronidation and sulfation.

  • Glucuronidation: The phenolic metabolites generated in Phase I (4-fluorophenol and the aromatic hydroxylation product) are excellent substrates for UDP-glucuronosyltransferases (UGTs).[3][14][15][16] This would lead to the formation of 4-fluorophenyl glucuronide and the glucuronide conjugate of the hydroxylated parent compound.

  • Sulfation: In parallel with glucuronidation, the phenolic metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs).[17][18][19][20] This would produce the corresponding sulfate conjugates, which are also highly water-soluble and readily excreted.

The interplay between these pathways determines the overall metabolic profile of the compound. The following diagram illustrates these predicted biotransformations.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent N-[2-(4-fluorophenoxy)ethyl]acetamide p1_met1 4-Fluorophenol parent->p1_met1 O-Dealkylation (CYPs) p1_met2 N-(2-hydroxyethyl)acetamide parent->p1_met2 O-Dealkylation (CYPs) p1_met3 N-[2-(4-fluoro-3-hydroxyphenoxy)ethyl]acetamide parent->p1_met3 Aromatic Hydroxylation (CYPs) p1_met4 2-(4-fluorophenoxy)ethylamine parent->p1_met4 Amide Hydrolysis (Amidases) p2_met1 4-Fluorophenyl Glucuronide p1_met1->p2_met1 Glucuronidation (UGTs) p2_met2 4-Fluorophenyl Sulfate p1_met1->p2_met2 Sulfation (SULTs) p2_met3 Hydroxylated Parent Glucuronide p1_met3->p2_met3 Glucuronidation (UGTs) p2_met4 Hydroxylated Parent Sulfate p1_met3->p2_met4 Sulfation (SULTs)

Caption: Predicted metabolic pathways of N-[2-(4-fluorophenoxy)ethyl]acetamide.

Experimental Validation Strategy

A multi-tiered approach using both in vitro and in vivo models is essential to definitively elucidate the metabolic fate of the compound.[21] This strategy allows for a comprehensive understanding, from intrinsic clearance and metabolite structure to the enzymes involved and the overall disposition in a whole organism.

In Vitro Experimental Design

In vitro systems offer a controlled environment to study metabolic pathways and enzyme kinetics.[1][22] The primary goals are to determine metabolic stability, identify metabolites, and phenotype the responsible enzymes.

The following diagram outlines a standard in vitro workflow.

G cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Test Compound microsomes Liver Microsomes (+ NADPH) start->microsomes hepatocytes Cryopreserved Hepatocytes start->hepatocytes recombinant Recombinant Enzymes (CYPs, UGTs) start->recombinant quench Quench Reaction (e.g., Acetonitrile) microsomes->quench hepatocytes->quench recombinant->quench process Sample Processing (Centrifugation) quench->process lcms LC-MS/MS Analysis process->lcms stability Metabolic Stability (t½, CLint) lcms->stability metid Metabolite ID (Structure Elucidation) lcms->metid phenotyping Reaction Phenotyping (% Contribution) lcms->phenotyping

Caption: General experimental workflow for in vitro metabolism studies.

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of the compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of N-[2-(4-fluorophenoxy)ethyl]acetamide in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Setup: In a 96-well plate, pre-warm pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) in the incubation buffer at 37°C.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (cofactor) and the test compound (e.g., 1 µM final concentration). For the negative control (T=0), add the quenching solution before the NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.

  • Data Analysis: Plot the natural log of the peak area ratio (parent/internal standard) versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

ParameterTypical Value RangeInterpretation
Half-life (t½) < 30 minHigh Clearance
30 - 60 minIntermediate Clearance
> 60 minLow Clearance
Intrinsic Clearance > 70 µL/min/mg proteinHigh Clearance
15 - 70 µL/min/mg proteinIntermediate Clearance
< 15 µL/min/mg proteinLow Clearance

Table 1: Interpretation of Metabolic Stability Data.

Objective: To identify Phase I and Phase II metabolites in a more physiologically relevant system.

Methodology:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • Incubation: Replace the medium with fresh, pre-warmed incubation medium containing N-[2-(4-fluorophenoxy)ethyl]acetamide (e.g., 10 µM). Incubate for a longer duration (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Sample Collection: Collect both the cell culture medium (supernatant) and the cell lysate at the end of the incubation.

  • Sample Preparation: Precipitate proteins from both fractions using a cold organic solvent. Centrifuge and collect the supernatant.

  • Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.[23][24] Use data mining software to search for potential biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) compared to control (vehicle-treated) samples.

  • Structure Elucidation: Use MS/MS fragmentation patterns to confirm the structures of the identified metabolites.

Objective: To identify the specific CYP isozymes responsible for the oxidative metabolism.

Methodology:

  • System: Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system.

  • Incubation: Incubate the test compound with each individual CYP isozyme in the presence of an NADPH regenerating system.

  • Analysis: After a set time, quench the reactions and analyze the formation of a specific oxidative metabolite (e.g., the O-dealkylated product) by LC-MS/MS.

  • Interpretation: The rate of metabolite formation for each isozyme indicates its relative contribution to that specific metabolic pathway. This is crucial for predicting potential drug-drug interactions.[25][26][27][28]

In Vivo Experimental Design

Animal studies provide the definitive picture of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites in a living system.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rat).

  • Dosing: Administer a single dose of N-[2-(4-fluorophenoxy)ethyl]acetamide via the intended clinical route (e.g., oral gavage).

  • Sample Collection:

    • Plasma: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to obtain plasma.

    • Excreta: House animals in metabolic cages to collect urine and feces over 24-48 hours.

  • Sample Processing: Extract the parent compound and metabolites from plasma, urine (after potential enzymatic hydrolysis to cleave conjugates), and feces.

  • Analysis: Quantify the parent compound in plasma using LC-MS/MS to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½). Profile and identify metabolites in all matrices using HRMS.

Conclusion and Future Directions

The predicted metabolic pathways for N-[2-(4-fluorophenoxy)ethyl]acetamide are dominated by Phase I O-dealkylation and aromatic hydroxylation, followed by extensive Phase II glucuronidation and sulfation of the resulting phenolic metabolites. This predictive framework provides a strong foundation for a structured experimental approach.

The outlined in vitro and in vivo protocols serve as a self-validating system. Initial stability assays will guide the design of more complex metabolite ID studies. In turn, the metabolites identified in vitro will inform the analytical methods used for in vivo sample analysis. By systematically executing this strategy, researchers can build a comprehensive metabolic profile, a critical dataset for advancing any new chemical entity through the drug development pipeline and ensuring its safety and efficacy.

References

  • Zare, A., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Cole, C. P., & Teesch, L. M. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Creative Biolabs. In Vitro Metabolism Studies. Creative Biolabs. [Link]

  • BioIVT. Drug Metabolism Assays. BioIVT. [Link]

  • Pang, K. S. (1985). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Journal of Pharmacokinetics and Biopharmaceutics. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidative amidation. Organic Chemistry Portal. [Link]

  • Rhee, E. P., & Gerszten, R. E. (2012). Analytical Approaches to Metabolomics and Applications to Systems Biology. Circulation Research. [Link]

  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. [Link]

  • Gamage, N., et al. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences. [Link]

  • Murphy, C. D. (2009). Metabolism of Fluoroorganic Compounds in Microorganisms: Impacts for the Environment and the Production of Fine Chemicals. Applied Microbiology and Biotechnology. [Link]

  • Letzel, T., et al. (2008). Study on the Cytochrome P450-mediated Oxidative Metabolism of the Terpene Alcohol Linalool: Indication of Biological Epoxidation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pesic, M., et al. (2021). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Angewandte Chemie. [Link]

  • Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. [Link]

  • U.S. Food and Drug Administration. (2022). M12 Drug Interaction Studies. FDA. [Link]

  • XenoTech. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. [Link]

  • Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Guengerich, F. P. (2019). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. [Link]

  • Admescope. Services for in vitro Metabolism research. Admescope. [Link]

  • XenoTech. In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. XenoTech. [Link]

  • I-HIVE. What Are The Analytical Techniques In Metabolomics And How To Choose. I-HIVE. [Link]

  • Al-Sabbagh, R., et al. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics. [Link]

  • Jackson, M. A., & Tracy, T. S. (2017). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

  • Ardila-Fierro, K. J., & Hernandez, J. G. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • XenoTech. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. [Link]

  • Demian, A. S., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules. [Link]

  • Creative Bioarray. Methods of Metabolite Identification. Creative Bioarray. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • QuickGO. obsolete regulation of amide metabolic process. QuickGO. [Link]

  • Correia, G., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Hong, J. Y., et al. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. Research Report (Health Effects Institute). [Link]

  • Al-Juboori, M. I., et al. (2023). UDP-glucuronosyltransferases and clinical drug–drug interactions. ResearchGate. [Link]

  • Ezzili, C., et al. (2012). Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides. ResearchGate. [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. [Link]

  • Ten-Doménech, I., et al. (2020). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Antioxidants. [Link]

  • Sudsakorn, S., et al. (2020). 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. Current Drug Metabolism. [Link]

  • FutureLearn. Analytical Techniques applied in Metabolomics. FutureLearn. [Link]

  • Wikipedia. Ibogaine. Wikipedia. [Link]

  • Chen, X., et al. (2019). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Acta Pharmaceutica Sinica B. [Link]

  • Farrell, E. K., & Merkler, D. J. (2008). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Lipids in Health and Disease. [Link]

  • Ammazzalorso, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Medicinal Chemistry. [Link]

  • Banks, R. E., et al. (2012). Metabolism of fluorine-containing drugs. ResearchGate. [Link]

  • Mayo Clinic. Sulfate Conjugation and Drug Metabolism. Mayo Clinic. [Link]

Sources

Unlocking Potency and Specificity: A Technical Guide to the Structure-Activity Relationship of Fluorophenoxy Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing therapeutic candidates. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of fluorophenoxy acetamides, a chemical class with demonstrated potential across various therapeutic areas, including oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the rational design and experimental validation of this promising compound family.

Introduction: The Strategic Role of Fluorine in the Phenoxy Acetamide Scaffold

The phenoxy acetamide core is a versatile scaffold known for its favorable physicochemical properties and ability to engage with a variety of biological targets. The introduction of fluorine atoms to the phenoxy ring offers a powerful tool to modulate a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1][2][3] Understanding the precise impact of fluorine substitution patterns is critical for navigating the complex interplay of these factors to achieve desired potency and selectivity. This guide will dissect the key structural components of fluorophenoxy acetamides and elucidate how modifications to each region influence biological activity.

Core Structural Components and Their Influence on Activity

The fluorophenoxy acetamide scaffold can be systematically analyzed by dissecting it into three key regions: the fluorophenoxy ring, the acetamide linker, and the terminal substituent.

The Fluorophenoxy Ring: A Master Regulator of Potency

The position and number of fluorine substituents on the phenoxy ring are paramount in dictating the biological activity of these compounds. While a comprehensive SAR is target-dependent, certain general trends have been observed.

For instance, in the context of inhibiting the Pseudomonas aeruginosa type III secretion system (T3SS), a critical virulence factor, modifications to the phenoxy ring have a profound impact on inhibitory potency. A systematic study of phenoxyacetamide inhibitors revealed that while dichlorination of the phenyl ring was favorable, the substitution of chloro groups with fluoro groups resulted in a significant decrease in activity.[4] This highlights the nuanced interplay of sterics and electronics, where the larger, more polarizable chlorine atoms may form more favorable interactions with the target protein than the smaller, highly electronegative fluorine atoms in this specific case.

Conversely, in other contexts, such as the development of anticancer agents, the strategic placement of fluorine can enhance activity. For example, in a series of cinnamide derivatives, a p-fluorocinnamide scaffold demonstrated potent cytotoxic activity against the HepG2 liver cancer cell line.[5]

The Acetamide Linker: A Crucial Interaction Hub

The acetamide linker is not merely a spacer but often plays a critical role in establishing key hydrogen bonding interactions with the target protein. Modifications to this linker, such as N-alkylation or substitution on the α-carbon, can significantly alter binding affinity and selectivity.

In the aforementioned study of T3SS inhibitors, the nature of the substituent at the α-position of the acetamide was found to be extremely important for activity.[4] Complete removal of the substituent or the addition of a second small alkyl group abrogated all activity, indicating a specific steric and electronic requirement in the binding pocket.

The Terminal Substituent: Fine-Tuning Specificity and Physicochemical Properties

The terminal substituent on the acetamide nitrogen provides a valuable vector for optimizing a compound's properties. This region can be modified to enhance target engagement, improve solubility, and modulate pharmacokinetic parameters. For instance, replacing a terminal phenyl ring with a pyridine system in the T3SS inhibitors led to a more potent compound with lower overall lipophilicity, a desirable characteristic for drug candidates.[4]

Experimental Validation: Protocols for Assessing Biological Activity

The elucidation of SAR is fundamentally an empirical process that relies on robust and reproducible biological assays. Below are detailed protocols for key experiments used to evaluate the activity of fluorophenoxy acetamides.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][6][7]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the fluorophenoxy acetamide compounds in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Incubation: Following the desired treatment period (e.g., 48 or 72 hours), add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1] Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should be used for background subtraction.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Enzyme Inhibition Assessment: Kinase Activity Assay

Many fluorophenoxy acetamides may exert their effects through the inhibition of specific protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8]

Principle: A common method for assessing kinase inhibition is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[9]

Step-by-Step Protocol (Luminescence-Based):

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), kinase enzyme, substrate peptide, and ATP solutions. Prepare serial dilutions of the fluorophenoxy acetamide inhibitor.[8]

  • Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle control, the kinase enzyme, and a mixture of the substrate and ATP.[9]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[9]

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.

Quantitative SAR Data Presentation

To illustrate the principles discussed, the following table summarizes the SAR of a hypothetical series of fluorophenoxy acetamides against a target kinase.

CompoundR1R2R3R4Kinase Inhibition IC50 (nM)
1 HHHH>10,000
2 FHHH5,200
3 HFHH2,500
4 HHFH850
5 FFHH3,100
6 HHClH450
7 HHFMe1,200

This is a hypothetical data table for illustrative purposes.

Visualizing SAR and Experimental Workflows

Visual representations are invaluable for understanding complex relationships and procedures.

SAR_Logic cluster_Scaffold Fluorophenoxy Acetamide Scaffold cluster_Properties Molecular Properties Phenoxy_Ring Fluorophenoxy Ring Potency Potency (IC50) Phenoxy_Ring->Potency Fluorine Position & Number Acetamide_Linker Acetamide Linker Acetamide_Linker->Potency H-Bonding Terminal_Group Terminal Group Selectivity Selectivity Terminal_Group->Selectivity Sterics & Electronics PK_Properties PK Properties Terminal_Group->PK_Properties Solubility & Lipophilicity

Caption: Logical relationship between scaffold modifications and resulting properties.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Fluorophenoxy Acetamide Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The systematic exploration of the SAR of fluorophenoxy acetamides provides a robust framework for the rational design of novel therapeutic agents. By carefully considering the impact of fluorine substitution on the phenoxy ring, modifications to the acetamide linker, and the nature of the terminal substituent, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols detailed herein offer a validated approach for assessing the biological activity of newly synthesized analogs. Future work in this area will likely focus on exploring novel fluorination patterns, developing a deeper understanding of the target-specific interactions through structural biology, and applying these principles to a broader range of therapeutic targets.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • An, H., et al. (2014). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PMC. Retrieved from [Link]

  • Rahimzadeh Oskuei, R., et al. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. Retrieved from [Link]

  • El-Deen, E. M., et al. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Retrieved from [Link]

  • Chandana, S., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Semantic Scholar. Retrieved from [Link]

  • Oskuei, R. R., et al. (2020). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed. Retrieved from [Link]

  • Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Retrieved from [Link]

  • An, H., et al. (2021). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PMC. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. Retrieved from [Link]

  • Tolomeo, M., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Retrieved from [Link]

  • Ramirez, A. S., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Retrieved from [Link]

  • Silverman, R. B., & Holladay, M. W. (2004). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing N-[2-(4-fluorophenoxy)ethyl]acetamide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Research Professionals on the Procurement and Quality Assessment of a Key Research Chemical Intermediate.

Abstract

N-[2-(4-fluorophenoxy)ethyl]acetamide, a notable chemical intermediate, is gaining traction within the research and development landscape, particularly in the synthesis of novel therapeutic agents. This guide provides an in-depth overview for researchers, scientists, and drug development professionals on navigating the commercial supplier landscape for this compound. It emphasizes the critical importance of verifying chemical identity, assessing purity, and understanding the documentation required to ensure the integrity and reproducibility of experimental outcomes. This whitepaper serves as a practical resource for making informed procurement decisions for this specialized research chemical.

Introduction: The Significance of N-[2-(4-fluorophenoxy)ethyl]acetamide in Research

N-[2-(4-fluorophenoxy)ethyl]acetamide (CAS No. 282104-62-5) is an acetamide derivative characterized by a 4-fluorophenoxy moiety. Its structural features make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential biological activity. The presence of the fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making it an attractive component in drug design.

While extensive peer-reviewed literature on the specific applications of N-[2-(4-fluorophenoxy)ethyl]acetamide is still emerging, the broader class of phenoxyacetamide derivatives has been investigated for a range of therapeutic areas. Research into similar structures has explored their potential as anticancer agents, highlighting the importance of the substituted phenylacetamide scaffold in the development of novel therapeutics. The procurement of high-quality N-[2-(4-fluorophenoxy)ethyl]acetamide is, therefore, a critical first step for any research program aiming to explore its synthetic potential.

Identifying Commercial Suppliers: A Comparative Analysis

Sourcing high-purity research chemicals requires careful consideration of various factors beyond just price. For a specialized compound like N-[2-(4-fluorophenoxy)ethyl]acetamide, it is essential to identify suppliers that can provide not only the product itself but also comprehensive technical documentation and reliable customer support.

Below is a comparative table of potential commercial suppliers for N-[2-(4-fluorophenoxy)ethyl]acetamide, based on currently available information.

SupplierProduct NameCAS NumberPurityAvailable Documentation
Sigma-Aldrich (AldrichCPR) N-(2-(4-FLUOROPHENOXY)ETHYL)ACETAMIDE282104-62-5Not specified; sold as part of a collection of rare chemicals. Buyer assumes responsibility for purity confirmation.Certificate of Analysis (CoA), Certificate of Origin (COO) may be available upon request.

Note: The availability of this compound can be limited, and it is crucial to verify the current stock and lead times directly with the supplier.

The Critical Role of Chemical Identity and Purity Verification

For any research application, confirming the identity and purity of a starting material is paramount to ensure the validity and reproducibility of experimental results.

The Importance of the CAS Number

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance. For N-[2-(4-fluorophenoxy)ethyl]acetamide, the confirmed CAS number is 282104-62-5 . When sourcing this compound, always use the CAS number in your searches to avoid confusion with structurally similar isomers or derivatives, such as N-[2-(3-fluorophenoxy)ethyl]acetamide or 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE.

Interpreting the Certificate of Analysis (CoA)

A Certificate of Analysis is a document issued by the supplier that confirms the quality and purity of a specific batch of a chemical. A comprehensive CoA for N-[2-(4-fluorophenoxy)ethyl]acetamide should include:

  • Chemical Identification: Full chemical name, CAS number, molecular formula (C₁₀H₁₂FNO₂), and molecular weight.

  • Physical Properties: Appearance (e.g., white to off-white solid).

  • Purity Data: Typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage. For research purposes, a purity of ≥98% is generally recommended.

  • Spectroscopic Data: Data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

Researchers should meticulously review the CoA to ensure it meets the requirements of their intended application.

Experimental Protocols: A General Guideline for Handling and Use

While specific experimental protocols will vary depending on the research objectives, the following provides a general guideline for handling N-[2-(4-fluorophenoxy)ethyl]acetamide in a laboratory setting.

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a research chemical with limited toxicological data, it is prudent to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Solubility and Solution Preparation

The solubility of N-[2-(4-fluorophenoxy)ethyl]acetamide should be determined empirically for the specific solvent system to be used in a reaction. Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane are likely to be suitable for dissolving this compound. For biological assays, stock solutions are typically prepared in DMSO.

A Representative Synthetic Workflow

The synthesis of derivatives from N-[2-(4-fluorophenoxy)ethyl]acetamide will depend on the desired final product. A generalized workflow for a hypothetical reaction could involve the following steps:

Figure 1. A generalized workflow for the synthesis of derivatives from N-[2-(4-fluorophenoxy)ethyl]acetamide.

Conclusion and Future Outlook

N-[2-(4-fluorophenoxy)ethyl]acetamide represents a valuable chemical entity for researchers engaged in the discovery and development of novel small molecules. The successful procurement of this compound is contingent upon a diligent approach to supplier selection, with a strong emphasis on the verification of chemical identity and purity through comprehensive documentation. As research into the applications of this and related compounds continues to expand, the establishment of a reliable supply chain for high-quality starting materials will be increasingly critical to advancing scientific innovation.

References

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

Methodological & Application

Application Notes & Protocols: Characterizing N-[2-(4-fluorophenoxy)ethyl]acetamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-02-FPEA

Abstract

This document provides a comprehensive framework for the evaluation and application of N-[2-(4-fluorophenoxy)ethyl]acetamide, a novel small molecule with potential as a chemical probe. As this compound is currently uncharacterized in the scientific literature, this guide presents a strategic workflow rather than a report on established functions. We outline the necessary steps from initial characterization and synthesis to broad phenotypic screening, unbiased target identification using Thermal Proteome Profiling (TPP), and subsequent target validation. The protocols provided are designed to be self-validating and are grounded in established methodologies, offering researchers a robust roadmap to elucidate the biological activity and molecular targets of this and other novel chemical entities.

Introduction and Rationale

N-[2-(4-fluorophenoxy)ethyl]acetamide belongs to the phenoxy acetamide class of compounds. While this specific molecule is novel, related chemical scaffolds have demonstrated a wide range of biological activities, making it a compelling candidate for investigation. Derivatives of phenylacetamide have shown promise as anticancer agents, and other phenoxy acetamide compounds have been explored for anti-inflammatory and antitubercular properties. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, further increasing the potential for potent and specific biological interactions.[1]

A chemical probe is a highly selective small molecule used to interrogate a specific protein's function in cells and organisms.[2] The goal of this guide is to provide the scientific community with a detailed, phased approach to systematically determine if N-[2-(4-fluorophenoxy)ethyl]acetamide meets the rigorous criteria of a chemical probe and to discover its potential therapeutic or research applications.[3] We will proceed from basic characterization to a hypothesis-generating phenotypic screen, followed by state-of-the-art, unbiased target deconvolution.

Compound Characterization and Synthesis

Physicochemical Properties

A foundational step in evaluating any new chemical entity is to understand its basic physicochemical properties. These parameters help predict its behavior in biological systems, such as membrane permeability and solubility. The properties for the positional isomer N-[2-(3-fluorophenoxy)ethyl]acetamide are listed below as a reference.[4]

PropertyValue (Computed)Significance
IUPAC Name N-[2-(4-fluorophenoxy)ethyl]acetamideN/A
Molecular Formula C₁₀H₁₂FNO₂N/A
Molecular Weight 197.21 g/mol Influences diffusion and membrane transport.
XLogP3 1.3Predicts lipophilicity and cell permeability.
Hydrogen Bond Donors 1Affects solubility and target binding.
Hydrogen Bond Acceptors 3Affects solubility and target binding.
Synthetic Protocol: N-Acetylation

The synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide can be readily achieved via a standard N-acetylation of the corresponding primary amine, 2-(4-fluorophenoxy)ethanamine. This is a robust and high-yielding reaction.[5]

Protocol: Synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide

  • Dissolution: Dissolve 1.0 equivalent of 2-(4-fluorophenoxy)ethanamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) to the solution.

  • Acylation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of acetyl chloride dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final compound.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_0 Synthesis Workflow reagents 2-(4-fluorophenoxy)ethanamine + Acetyl Chloride + Base (e.g., TEA) reaction Reaction in DCM (0°C to RT, 2-4h) reagents->reaction workup Aqueous Workup (NaHCO₃) reaction->workup purification Flash Chromatography workup->purification product N-[2-(4-fluorophenoxy)ethyl]acetamide purification->product G cluster_1 TPP Workflow for Target ID start Treat Cells (Compound vs. Vehicle) lyse Harvest & Lyse Cells start->lyse heat Heat Lysate Aliquots (Temperature Gradient) lyse->heat spin Centrifuge to Pellet Aggregated Proteins heat->spin supernatant Collect Soluble Fraction (Supernatant) spin->supernatant digest Protein Digestion (Trypsin) supernatant->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis: Identify Proteins with Thermal Shift (ΔTm) ms->analysis G cluster_2 Hypothetical Signaling Pathway stress Cellular Stress (e.g., ROS) ask1 ASK1 stress->ask1 jnk JNK/p38 Pathway ask1->jnk probe N-[2-(4-fluorophenoxy) ethyl]acetamide probe->ask1 apoptosis Apoptosis jnk->apoptosis

Sources

N-[2-(4-fluorophenoxy)ethyl]acetamide dosage calculation for in-vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling & Dosage Optimization for N-[2-(4-fluorophenoxy)ethyl]acetamide

Executive Summary

This guide details the dosage calculation, formulation, and administration protocols for N-[2-(4-fluorophenoxy)ethyl]acetamide (FPEA). This compound acts as a representative scaffold for phenoxy-alkyl-amine derivatives, a chemical class frequently investigated for anticonvulsant , analgesic , and sodium channel blocking (Nav) activity.

Given the lipophilic nature of the fluorinated phenoxy core, this protocol addresses the critical challenges of solubility-limited absorption and allometric scaling from in vitro potency to in vivo efficacy.

Physicochemical Profile & Pre-Formulation

Before calculating dosage, the compound's physical properties must be defined to ensure the dose is deliverable. FPEA possesses a fluorinated aromatic ring linked to a polar acetamide tail, creating a distinct amphiphilic profile.

PropertyValue (Estimated)Implication for Dosing
Molecular Weight ~197.21 g/mol High permeability potential (Lipinski’s Rule of 5 compliant).
LogP (Lipophilicity) 1.3 – 1.8Moderate lipophilicity; likely requires co-solvents (PEG/DMSO) for high-dose formulations.
Predicted Solubility Low in water (<1 mg/mL)Critical: Aqueous suspension or saline solutions may result in precipitation and erratic bioavailability.
Metabolic Stability ModerateThe para-fluorine blocks metabolic oxidation at the C4 position, potentially extending half-life (

) compared to the non-fluorinated analog.

Protocol A: Vehicle Selection & Formulation

To ensure the calculated dose is actually absorbed, you must select the correct vehicle. A simple saline solution is often insufficient for FPEA at therapeutic doses (>10 mg/kg).

Recommended Vehicle Systems
  • Standard Screening (IP/PO): 10% DMSO + 40% PEG400 + 50% Saline.

  • Sensitive Models (Low Toxicity): 0.5% Methylcellulose + 0.1% Tween 80 (Suspension).

Formulation Decision Tree

VehicleSelection Start Start: Define Required Dose Conc. CheckSol Is Conc. > 1 mg/mL? Start->CheckSol AqSaline Use 0.9% Saline (Simple Solution) CheckSol->AqSaline No CheckRoute Route of Administration? CheckSol->CheckRoute Yes IV_Route Intravenous (IV) CheckRoute->IV_Route PO_Route Oral (PO) / IP CheckRoute->PO_Route CoSolvent 10% DMSO / 40% PEG400 / 50% Water IV_Route->CoSolvent Must be dissolved PO_Route->CoSolvent Max Bioavailability Suspension 0.5% MC / 0.1% Tween 80 (Suspension) PO_Route->Suspension High Volume OK

Figure 1: Decision matrix for solubilizing lipophilic amides like FPEA based on concentration and route.

Protocol B: Dosage Calculation Strategy

Do not rely on arbitrary dosing. Use Allometric Scaling and Pharmacokinetic (PK) Bridging to determine the starting dose.

Step 1: Determine the Pharmacologically Active Dose (PAD)

If in vivo data is unavailable, estimate the PAD from in vitro IC50 values (e.g., Sodium Channel inhibition).

  • Formula:

    
    
    
    • Note: The correction factor accounts for protein binding and tissue distribution.

  • Example:

    • 
       (Nav1.7 inhibition) = 
      
      
      
    • Target Plasma Conc (

      
      ) = 
      
      
      
      (or
      
      
      ).
Step 2: Calculate Loading Dose (Mouse)

Assuming a Volume of Distribution (


) typical for lipophilic amides (

):
  • Dose =

    
     (Bioavailability)
    
  • Calculation:

    
    .
    
  • Adjustment: For CNS drugs, brain penetration is key. Often, doses are increased 3-5x to ensure CNS exposure.

  • Starting Efficacy Dose: 10 – 30 mg/kg (Intraperitoneal).

Step 3: Allometric Scaling (Animal to Human)

When translating successful animal doses to Human Equivalent Doses (HED), use FDA-mandated Body Surface Area (BSA) normalization.[1]

SpeciesWeight (kg)BSA Factor (

)
Conversion Factor (Animal to Human)
Mouse 0.023Divide mouse dose by 12.3
Rat 0.156Divide rat dose by 6.2
Monkey 3.012Divide monkey dose by 3.1
Human 60.037--

Calculation Example: If the Effective Dose in Mice is 30 mg/kg :



Protocol C: In Vivo Administration Workflow

Acute Toxicity Pilot (Up-and-Down Procedure)

Before efficacy studies, establish the Maximum Tolerated Dose (MTD) using a simplified OECD 425 protocol.

  • Starting Dose: 175 mg/kg (Limit test).

  • Animals: 3 Mice (Female).

  • Observation: 48 hours.

  • Endpoint: Lethality, sedation, or ataxia (common with phenoxy-alkyl-amines).

  • Decision: If 175 mg/kg is toxic, reduce to 55 mg/kg. If safe, proceed to efficacy testing.

Administration Volume Limits

Respect physiological limits to prevent vehicle-induced stress.

SpeciesRouteMax Volume (Standard)Max Volume (FPEA Formulation)
Mouse (20g) PO (Oral)10 mL/kg (0.2 mL)10 mL/kg
Mouse (20g) IP (Intraperitoneal)20 mL/kg (0.4 mL)5 mL/kg (Reduce if using DMSO)
Rat (250g) PO (Oral)10 mL/kg (2.5 mL)10 mL/kg

Scaling & Translation Workflow

The following diagram illustrates the logical flow from in vitro data to the First-in-Human (FIH) dose estimation.

AllometricScaling InVitro In Vitro IC50 (e.g., 5 µM) TargetConc Target Plasma Conc. (C_ss) InVitro->TargetConc x MW MousePK Mouse Pilot PK (Determine Vd & F) TargetConc->MousePK Prediction MouseEfficacy Mouse Effective Dose (e.g., 30 mg/kg) MousePK->MouseEfficacy Validation Scaling Apply Km Factor (Mouse Km=3 / Human Km=37) MouseEfficacy->Scaling FDA Guidance HED Human Eq. Dose (HED) Scaling->HED Calculation

Figure 2: Workflow for translating in vitro potency to Human Equivalent Dose (HED).

References

  • FDA Center for Drug Evaluation and Research. "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." U.S. Food and Drug Administration, 2005.

  • Obniska, J., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives."[2] European Journal of Medicinal Chemistry, 2011. (Provides context on acetamide derivative dosing ranges).

  • OECD. "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals, 2008.

  • PubChem. "Compound Summary: N-[2-(3-fluorophenoxy)ethyl]acetamide (Isomer Analog)." National Library of Medicine.

Sources

Application Note: Preparation of N-[2-(4-fluorophenoxy)ethyl]acetamide Stock Solutions for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and validating stock solutions of N-[2-(4-fluorophenoxy)ethyl]acetamide . This compound, a fluorinated aromatic amide, is frequently utilized as a substrate probe in metabolic stability assays (specifically involving Cytochrome P450 and Flavin-containing Monooxygenases) and medicinal chemistry optimization.

The lipophilic nature of the fluorophenoxy moiety presents solubility challenges in aqueous buffers. This protocol addresses the "solvent cliff" phenomenon—where hydrophobic compounds precipitate upon rapid dilution—ensuring the delivery of homogenous, accurate concentrations to biological test systems.

Physicochemical Profile & Solubility Strategy[1][2]

Before initiating wet-lab work, the compound's properties must dictate the solvent choice.[1] The presence of the fluorophenyl ether and the ethyl linker confers significant lipophilicity.

Table 1: Compound Specifications
PropertyValueNotes
IUPAC Name N-[2-(4-fluorophenoxy)ethyl]acetamide
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol Used for Molarity calculations
Physical State White to off-white solidCrystalline powder
Predicted LogP ~1.3 - 1.8Moderately Lipophilic
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended (Solubility > 50 mM)
Secondary Solvent Ethanol (Absolute)Alternative (lower stability than DMSO)
Aqueous Solubility Poor (< 1 mM)Do not dissolve directly in buffer
The Solvent Choice: Why DMSO?

While ethanol is less toxic to some cell lines, anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for this compound class due to:

  • High Solubilizing Power: Capable of disrupting the crystal lattice of the amide/ether structure.

  • Miscibility: Fully miscible with water, allowing for seamless dilution into assay buffers (provided the "Solvent Cliff" protocol below is followed).

  • Cryoprotection: Prevents crystal formation during -20°C storage better than volatile alcohols.

Protocol A: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, high-concentration Master Stock (10 mM) in 100% DMSO.

Materials Required[1][2][3][5][6][7][8][9]
  • N-[2-(4-fluorophenoxy)ethyl]acetamide solid (>98% purity).[2]

  • DMSO, sterile filtered, cell-culture grade (anhydrous).

  • Amber glass vials (borosilicate) with PTFE-lined screw caps.

  • Analytical balance (precision ±0.1 mg).

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation, which introduces water and degrades stability.

  • Weighing: Weigh approximately 5.0 mg of the solid into a tared amber vial. Record the exact mass (e.g.,

    
    ).
    
  • Volume Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:

    
    
    Example: For 5.2 mg:
    
    
    
    
  • Solvation: Add the calculated volume of DMSO.

  • Homogenization: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be optically clear with no "swirling" refractivity (Schlieren lines), which indicates incomplete mixing.

Workflow Visualization

StockPrep Solid Solid Compound (Equilibrate to RT) Weigh Weigh Solid (Record Exact Mass) Solid->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particles) Storage Aliquot & Store (-20°C, Desiccated) QC->Storage Pass

Figure 1: Workflow for the preparation of the primary Master Stock solution. Note the critical visual QC step before storage.

Protocol B: Working Solution & The "Solvent Cliff"

The Challenge: Direct injection of a 100% DMSO stock into an aqueous assay buffer (e.g., PBS or Microsomal Buffer) often causes immediate, microscopic precipitation. This "crashing out" reduces the effective concentration and creates assay noise.[3]

The Solution: Use an Intermediate Dilution Step .

Dilution Scheme (Example for 10 µM Final Assay Concentration)
  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock (100x): Dilute the Master Stock 1:10 into a compatible co-solvent or buffer/solvent mix.

    • Preparation: Add 10 µL Master Stock + 90 µL Acetonitrile (or 50% DMSO/Water).

    • Result: 1 mM concentration.

  • Final Assay Solution: Dilute the Intermediate Stock 1:100 into the pre-warmed assay buffer.

    • Preparation: Add 10 µL Intermediate Stock into 990 µL Assay Buffer while vortexing.

    • Result: 10 µM Final Concentration (Final DMSO < 1%).

Self-Validating Check

After preparing the Final Assay Solution, let it stand for 15 minutes. Centrifuge a small aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC/UV. If the peak area matches the theoretical concentration, the solution is stable. If the area is reduced, precipitation occurred—optimize the Intermediate Step.

DilutionLogic cluster_0 The Solvent Cliff (Danger Zone) Stock Master Stock (10 mM in 100% DMSO) Direct Direct Addition to Buffer Stock->Direct Avoid Inter Intermediate Dilution (1 mM in 10% DMSO/Buffer) Stock->Inter 1:10 Dilution Precip Precipitation Risk (Inaccurate Data) Direct->Precip Final Final Assay Well (10 µM, <0.1% DMSO) Inter->Final 1:100 Dilution (Slow Addition)

Figure 2: Dilution strategy to mitigate solubility issues. The intermediate step bridges the polarity gap between pure DMSO and aqueous buffers.

Storage, Stability, and Handling[2][7][8][11][12]

Storage Conditions
  • Temperature: Store aliquots at -20°C or -80°C .

  • Container: Use amber vials to protect from light.

  • Hygroscopicity Warning: DMSO is hygroscopic (absorbs water from air). Water accumulation decreases the solubility of lipophilic compounds over time.

    • Best Practice: Store vials inside a secondary container (jar) with desiccant packs (silica gel).

Freeze-Thaw Cycles

Limit to maximum 3 cycles . Repeated temperature shifts can induce crystal nucleation that is difficult to re-dissolve.

  • Protocol: Aliquot the Master Stock into single-use volumes (e.g., 50 µL) immediately after preparation.

Safety (E-E-A-T)
  • DMSO Permeability: DMSO readily penetrates skin and can carry the dissolved fluorinated compound into the bloodstream.

  • PPE: Nitrile gloves are required. Double-gloving is recommended when handling high-concentration stocks.

  • Waste: Dispose of as halogenated organic solvent waste.

References

  • PubChem. N-[2-(4-fluorophenoxy)ethyl]acetamide Compound Summary. National Library of Medicine.[4] Available at: [Link] (Accessed Oct 2023).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).
  • Waybright, T. J., et al. (2009).[5] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715. Available at: [Link][5]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian Flavin-Containing Monooxygenases: Structure/Function, Genetic Polymorphisms and Role in Drug Metabolism. Pharmacology & Therapeutics, 106(3), 357-387.

Sources

Application Note: Comprehensive Structural Characterization of N-[2-(4-fluorophenoxy)ethyl]acetamide via NMR and HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural validation of N-[2-(4-fluorophenoxy)ethyl]acetamide (C₁₀H₁₂FNO₂), a representative fluorinated ether-amide scaffold common in pharmaceutical intermediates and agrochemicals. We provide a rigorous protocol for its characterization using high-field Nuclear Magnetic Resonance (NMR) spectroscopy (


H, 

C,

F) and High-Resolution Mass Spectrometry (HRMS-ESI). Special emphasis is placed on resolving the

C-

F coupling constants and elucidating fragmentation pathways in electrospray ionization.

Introduction

The incorporation of fluorine into organic scaffolds modulates lipophilicity, metabolic stability, and binding affinity. The 4-fluorophenoxy moiety is a privileged substructure in medicinal chemistry, often linked via an ethyl spacer to polar groups like acetamides to balance solubility and permeability.

Accurate characterization of N-[2-(4-fluorophenoxy)ethyl]acetamide requires addressing specific analytical challenges:

  • Spin-Spin Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) splits carbon signals into doublets, complicating
    
    
    C interpretation.
  • Amide Rotamers: While less pronounced in secondary amides than tertiary ones, solvent choice (CDCl

    
     vs. DMSO-
    
    
    
    ) significantly affects the N-H chemical shift and exchange dynamics.
  • Ionization Physics: The ether oxygen and amide nitrogen compete as protonation sites in ESI-MS, influencing fragmentation.

Experimental Protocols

Materials and Sample Preparation[1][2]
  • Compound: N-[2-(4-fluorophenoxy)ethyl]acetamide (MW: 197.21 g/mol ).

  • Solvents:

    • NMR: Chloroform-

      
       (CDCl
      
      
      
      , 99.8% D) with 0.03% TMS; Dimethyl sulfoxide-
      
      
      (DMSO-
      
      
      , 99.9% D).
    • MS: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA).

Protocol 1: NMR Sample Prep

  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 600 µL of CDCl

    
    . Note: CDCl
    
    
    
    is preferred for resolution of the amide triplet/multiplet structure, whereas DMSO-
    
    
    may broaden the NH peak due to hydrogen bonding.
  • Vortex for 30 seconds until fully dissolved.

  • Filter through a 0.2 µm PTFE syringe filter if any particulate is visible.

  • Transfer to a 5 mm precision NMR tube.

Protocol 2: HRMS Sample Prep

  • Prepare a stock solution of 1 mg/mL in MeOH.

  • Dilute to 10 µg/mL (10 ppm) in 50:50 MeOH:H

    
    O + 0.1% Formic Acid.
    
  • Infuse directly or inject 5 µL onto the LC column.

Instrument Parameters

NMR Spectroscopy (600 MHz System)

  • Temperature: 298 K

  • 
    H Parameters:  Pulse angle 30°, relaxation delay (D1) 1.0 s, 16 scans, spectral width 12 ppm.
    
  • 
    C Parameters:  Power-gated decoupling (WALTZ-16), D1 2.0 s, 1024 scans.
    
  • 
    F Parameters:  Inverse gated decoupling (optional) or standard coupled acquisition, spectral width 200 ppm.
    

Mass Spectrometry (Q-TOF or Orbitrap)

  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

  • Collision Energy (CE): Stepped ramp 10–40 eV for MS/MS.

Results and Discussion

Mass Spectrometry Characterization

In positive ESI, the molecule forms a stable protonated molecular ion


.

Key MS Data:

  • Observed Mass:

    
     198.0925 (Calc. for C₁₀H₁₃FNO₂
    
    
    
    : 198.0930,
    
    
    < 3 ppm).
  • Sodium Adduct:

    
     220.0745 
    
    
    
    .

Fragmentation Pathway (MS/MS): Upon collision-induced dissociation (CID), the parent ion (198) undergoes cleavage primarily at the ether linkage and the amide bond.

  • Loss of Acetamide (

    
     198 
    
    
    
    139):
    Neutral loss of acetamide (59 Da) generates the 2-(4-fluorophenoxy)ethyl cation .
  • McLafferty-like Rearrangement (

    
     198 
    
    
    
    112):
    Cleavage of the C-O bond yields 4-fluorophenol radical cation or protonated 4-fluorophenol.
  • Amide Cleavage (

    
     198 
    
    
    
    86):
    Formation of the
    
    
    -ethylacetamide cation fragment.

MS_Fragmentation Parent [M+H]+ Parent Ion m/z 198.09 Frag1 Fragment A (4-Fluorophenoxy)ethyl cation m/z 139.05 Parent->Frag1 Ether Cleavage Parent->Frag1 Neutral Loss Frag2 Fragment B N-ethylacetamide cation m/z 86.06 Parent->Frag2 C-O Cleavage Frag3 Fragment C 4-Fluorophenol ion m/z 112.03 Parent->Frag3 H-Transfer/Cleavage Neutral1 Loss: Acetamide (-59 Da) Neutral2 Loss: 4-Fluorophenol (-112 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for N-[2-(4-fluorophenoxy)ethyl]acetamide.

NMR Spectroscopy Analysis[3][4]

The NMR spectra are dominated by the AA'BB' spin system of the aromatic ring and the characteristic triplet-quartet (or triplet-triplet) pattern of the ethylene bridge.


H NMR (600 MHz, CDCl

)

The amide proton is sensitive to concentration and temperature.[1] In CDCl


, it typically appears as a broad singlet around 6.0 ppm.
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
NH 5.95 - 6.10Broad Singlet1H-Amide N-H
Ar-H 6.95 - 7.00Multiplet2H

Ar-H (ortho to F)
Ar-H 6.80 - 6.85Multiplet2H

Ar-H (ortho to O)
O-CH

4.02Triplet2H

Ether methylene
N-CH

3.65Quad/Multiplet2H

Amide methylene
CH

2.01Singlet3H-Acetyl methyl

C NMR (150 MHz, CDCl

) - The Fluorine Effect

The


C spectrum is diagnostic due to Carbon-Fluorine (

) coupling. The fluorine atom splits attached and nearby carbons into doublets.
CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment
C=O 170.5Singlet-Carbonyl
C-4' 157.8Doublet

Ar-C (ipso to F)
C-1' 154.6Doublet

Ar-C (ipso to O)
C-3', 5' 115.9Doublet

Ar-C (ortho to F)
C-2', 6' 115.4Doublet

Ar-C (meta to F)
O-CH

67.2Singlet-Ether methylene
N-CH

39.1Singlet-Amide methylene
CH

23.2Singlet-Acetyl methyl

Note: The C-2'/6' and C-3'/5' signals are often very close; the larger coupling constant (23 Hz) distinguishes the carbons ortho to the fluorine.


F NMR (376 MHz, CDCl

)
  • Shift:

    
     -123.5 ppm (approx).
    
  • Pattern: Multiplet (septet-like) due to coupling with H-3'/5' and H-2'/6'. Decoupled

    
    F{
    
    
    
    H} appears as a singlet.
Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the identity of the synthesized or purchased material.

Characterization_Workflow Sample Crude/Pure Sample Solubility Solubility Check (CDCl3 vs DMSO) Sample->Solubility MS HRMS (ESI+) (MW Confirmation) Sample->MS Dilute MeOH H_NMR 1H NMR (Functional Groups) Solubility->H_NMR Dissolve C_NMR 13C NMR (C-F Couplings) H_NMR->C_NMR If pure F_NMR 19F NMR (Purity Check) H_NMR->F_NMR Confirm F Analysis Data Integration & Assignment C_NMR->Analysis F_NMR->Analysis MS->Analysis Report Final Validation Report Analysis->Report

Figure 2: Integrated workflow for the spectroscopic validation of fluorinated amides.

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
Extra peaks in aliphatic region Residual solvent (EtOAc, Hexanes)Dry sample under high vacuum (>4h).
Split Acetyl Peak Rotamers (rare in this specific structure)Run VT-NMR at 50°C to coalesce signals.
Missing Amide H Deuterium exchangeEnsure CDCl

is dry; avoid CD

OD or D

O.
Complex Aromatic Region Second order effects (AA'BB')Simulate spectrum or use higher field (600+ MHz).

References

  • PubChem. (2025).[2][3] 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide Compound Summary. National Library of Medicine. [Link][2]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H and 13C Chemical Shifts. University of Wisconsin-Madison.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for C-F coupling constants).

  • NIST Chemistry WebBook. (2025). Mass Spectrum of N-substituted Acetamides. [Link]

Sources

Application Notes & Protocols: Stability Testing and Storage of N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the stability testing and optimal storage conditions for the compound N-[2-(4-fluorophenoxy)ethyl]acetamide. The protocols herein are designed based on established principles of chemical stability, leveraging authoritative guidelines from the International Council for Harmonisation (ICH). This guide details the development of a stability-indicating analytical method, protocols for forced degradation (stress testing) under various conditions, and the design of formal stability studies. The causality behind experimental choices is explained to provide a deeper understanding of the compound's intrinsic stability. The ultimate aim is to ensure the integrity, purity, and reliability of N-[2-(4-fluorophenoxy)ethyl]acetamide for research and development applications.

Introduction

N-[2-(4-fluorophenoxy)ethyl]acetamide is an organic compound featuring an amide, an ether linkage, and a fluorinated aromatic ring. Such functional groups are common in pharmacologically active molecules and chemical intermediates.[1] Understanding the intrinsic chemical stability of this compound is paramount for its reliable use in scientific research and as a potential intermediate in drug development. Stability testing provides critical information about how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]

This application note establishes a systematic approach to:

  • Develop a stability-indicating analytical method capable of separating the intact compound from its potential degradation products.[4][5][6]

  • Perform forced degradation studies to identify likely degradation pathways and products.[7][8]

  • Outline protocols for long-term and accelerated stability studies based on ICH guidelines.[9][10]

  • Recommend appropriate storage conditions to ensure the long-term integrity of the compound.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing relevant stability studies.

PropertyValue / DescriptionSource
Chemical Name N-[2-(4-fluorophenoxy)ethyl]acetamide
CAS Number 282104-62-5[11]
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol [12]
Predicted Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, acetonitrile); may have partial solubility in water.[1]N/A
Structural Features Contains an amide bond (-CONH-) and an ether linkage (-O-), which are susceptible to hydrolysis. The fluorophenyl group may be susceptible to photolytic degradation.N/A

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting the appearance of its degradation products.[5][6] A reverse-phase HPLC (RP-HPLC) method is the most common and suitable approach for a molecule of this nature.[13][14]

Rationale for Method Selection
  • Specificity: RP-HPLC can effectively separate the moderately polar parent compound from potentially more polar (hydrolyzed) or non-polar degradation products.

  • Versatility: The mobile phase composition (e.g., ratio of aqueous buffer to organic solvent) can be adjusted to achieve optimal separation.[14]

  • Quantitation: UV detection is suitable for the aromatic ring in the molecule, allowing for sensitive and accurate quantitation.

Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is a versatile stationary phase for separating a wide range of compounds.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: Acetonitrile.

    • Rationale: A buffered aqueous phase helps to ensure consistent peak shapes and retention times. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution: Employ a gradient elution to ensure that both polar and non-polar degradants are eluted and resolved.

    • Start at 95% Phase A / 5% Phase B.

    • Ramp to 5% Phase A / 95% Phase B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound shows maximum absorbance (e.g., determined by UV scan, likely around 254 nm or 270 nm due to the aromatic ring).

  • Sample Preparation: Prepare a stock solution of N-[2-(4-fluorophenoxy)ethyl]acetamide in acetonitrile at a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition to an appropriate working concentration (e.g., 50 µg/mL).

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines after the forced degradation studies confirm its stability-indicating nature.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying the potential degradation pathways of a substance.[7][15] These studies expose the compound to stress conditions that are more severe than those used in accelerated stability testing.[7]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (80°C, Solid State) Stock->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B Light Conditions) Stock->Photo Expose to Stress Control Control Sample (No Stress, RT) Stock->Control Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate Identify Identify Degradants (e.g., LC-MS) Evaluate->Identify

Caption: Workflow for forced degradation of N-[2-(4-fluorophenoxy)ethyl]acetamide.

Protocols for Stress Conditions

For each condition, a control sample (protected from stress) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

A. Acidic & Basic Hydrolysis

  • Rationale: The amide and ether linkages are susceptible to hydrolysis.[1][7] This test simulates exposure to acidic or basic environments.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final acid/base concentration of 0.1 M.

    • Incubate the solutions in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample).

    • Dilute to the working concentration and analyze by HPLC.

B. Oxidative Degradation

  • Rationale: Simulates exposure to atmospheric oxygen or oxidizing agents. The ether linkage can be a target for oxidation.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Dilute to the working concentration and analyze by HPLC.

C. Thermal Degradation

  • Rationale: Evaluates the stability of the compound in its solid state at elevated temperatures, which can occur during transport or storage.

  • Protocol:

    • Place a small amount (e.g., 10-20 mg) of the solid compound in a clear glass vial.

    • Store the vial in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in acetonitrile to the stock concentration, dilute, and analyze by HPLC.

D. Photolytic Degradation

  • Rationale: The fluorophenyl group can absorb UV light, potentially leading to degradation. This test is mandated by ICH Q1B guidelines.[16][17][18]

  • Protocol:

    • Expose the solid compound and a solution (in acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[16][19]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, prepare the samples to the working concentration and analyze by HPLC.

Formal Stability Studies

Formal stability studies are conducted under controlled conditions defined by ICH Q1A(R2) to establish a re-test period or shelf life.[2][9][10]

ICH Recommended Storage Conditions
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

RH = Relative Humidity. Data from ICH Q1A(R2) Guideline.[10]

Protocol for Formal Stability Study

Stability_Study_Protocol cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis & Reporting Prep Place Compound in Vials (Simulating Final Packaging) LongTerm Long-Term 25°C / 60% RH Prep->LongTerm Place in Chambers Accelerated Accelerated 40°C / 75% RH Prep->Accelerated Place in Chambers T_Long 3, 6, 9, 12 months LongTerm->T_Long T_Acc 3, 6 months Accelerated->T_Acc T0 Time 0 Analysis Analyze via Validated Stability-Indicating Method T0->Analysis T_Long->Analysis T_Acc->Analysis Report Report Assay, Impurities, Appearance, etc. Analysis->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-[2-(4-fluorophenoxy)ethyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important amide. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The most common and direct route to synthesizing N-[2-(4-fluorophenoxy)ethyl]acetamide is through the N-acylation of 2-(4-fluorophenoxy)ethanamine. This reaction involves the nucleophilic attack of the primary amine onto an activated acetyl group, typically from an acetylating agent like acetyl chloride or acetic anhydride. The presence of a base is crucial to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the desired amide product.[1][2][3]

General Reaction Scheme

The fundamental transformation is as follows:

  • Nucleophile: 2-(4-fluorophenoxy)ethanamine

  • Electrophile (Acetylating Agent): Acetyl Chloride or Acetic Anhydride

  • Product: N-[2-(4-fluorophenoxy)ethyl]acetamide

  • Byproduct: HCl (when using acetyl chloride) or Acetic Acid (when using acetic anhydride)

The mechanism begins with the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or acetate) to form the stable amide bond.

N-Acetylation_Mechanism Amine R-NH₂ (2-(4-fluorophenoxy)ethanamine) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcetylatingAgent CH₃CO-X (X = Cl or OAc) AcetylatingAgent->TetrahedralIntermediate Product R-NH-COCH₃ (Product) TetrahedralIntermediate->Product Collapse & Leaving Group Expulsion Byproduct H-X TetrahedralIntermediate->Byproduct

Caption: General mechanism of N-acetylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is the most common issue in amide synthesis. The root cause can usually be traced to one of several factors related to reagents, reaction conditions, or the workup procedure.

Possible Causes & Solutions:

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting amine. A common mobile phase for this system could be a mixture of ethyl acetate and hexane.

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 2-4 hours) at the chosen temperature.

      • Optimize Temperature: While these reactions are often exothermic and run at 0°C to room temperature, gently warming the mixture (e.g., to 40-50°C) can sometimes drive the reaction to completion, especially if using a less reactive acetylating agent like acetic anhydride.[4]

  • Cause B: Protonation of the Starting Amine

    • Explanation: The reaction generates a strong acid (HCl or acetic acid) as a byproduct. Without a suitable base to neutralize it, this acid will protonate the starting amine, forming an ammonium salt.[2][5] This salt is no longer nucleophilic and cannot react with the acetylating agent, effectively stopping the reaction.

    • Solution:

      • Use an Appropriate Base: Employ at least one equivalent of a tertiary amine base like triethylamine (TEA) or pyridine to scavenge the acid.[1][3] An excess of the base (e.g., 1.2-1.5 equivalents) can be beneficial.

      • Order of Addition: Add the base and the starting amine to the solvent first. Then, add the acetylating agent dropwise while stirring and cooling in an ice bath to control the initial exothermic reaction.

  • Cause C: Hydrolysis of the Acetylating Agent

    • Explanation: Acetyl chloride and acetic anhydride are highly reactive and readily hydrolyze in the presence of water. If your solvent or glassware is not dry, a significant portion of your acetylating agent will be consumed by water instead of reacting with your amine.

    • Solution:

      • Use Anhydrous Solvents: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

      • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

      • Inert Atmosphere: For maximum precision, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Cause D: Loss of Product During Workup

    • Explanation: The product might be partially soluble in the aqueous phase during the extraction process, or it may not fully precipitate if crystallization is used.

    • Solution:

      • Back-Extraction: After the initial extraction with an organic solvent (like DCM or ethyl acetate), re-extract the aqueous layer one or two more times with fresh solvent to recover any dissolved product.

      • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to help remove dissolved water and some water-soluble impurities.

      • Optimize Crystallization: If purifying by recrystallization, ensure the solution is sufficiently concentrated and cooled slowly to maximize crystal formation.[6]

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC Analysis) Start->CheckCompletion CheckBase Review Base Stoichiometry (>1 equivalent?) Start->CheckBase CheckMoisture Assess Anhydrous Conditions (Dry Solvent/Glassware?) Start->CheckMoisture ReviewWorkup Optimize Workup Procedure (Extraction/Purification) Start->ReviewWorkup Incomplete Incomplete Reaction CheckCompletion->Incomplete Protonation Amine Protonation CheckBase->Protonation Hydrolysis Reagent Hydrolysis CheckMoisture->Hydrolysis Loss Product Loss ReviewWorkup->Loss Solution1 Increase Time/Temp Incomplete->Solution1 Solution2 Add >1 eq. Base (e.g., TEA) Protonation->Solution2 Solution3 Use Dry Solvents/Inert Atm. Hydrolysis->Solution3 Solution4 Re-extract Aqueous Layer Optimize Crystallization Loss->Solution4

Caption: Workflow for troubleshooting low reaction yield.

Q2: My final product is impure. How can I identify the contaminants and improve purity?

Impurities often consist of unreacted starting materials or side-products from the reaction and workup.

  • Identifying Impurities:

    • TLC: Compare the product spot to spots of your starting materials (amine and acetylating agent byproduct). Unreacted amine is a common impurity.

    • ¹H NMR: Check for characteristic peaks of the starting amine. The triethylammonium hydrochloride salt (byproduct from using TEA and acetyl chloride) has a distinct signal around 12 ppm and broad peaks for the ethyl groups.

  • Improving Purity:

    • Aqueous Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic starting amine and any remaining tertiary amine base. Follow this with a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic impurities like acetic acid.[3] Finally, wash with water and brine.

    • Recrystallization: This is a powerful technique for purification. An ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[6]

      • Good Starting Solvents: Experiment with solvent systems like ethyl acetate/hexane, ethanol/water, or isopropanol.

    • Column Chromatography: If recrystallization fails or impurities co-crystallize, silica gel chromatography is the definitive method for purification. A gradient elution from hexane to ethyl acetate is typically effective.

Q3: The product "oils out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the product comes out of solution above its melting point, often due to high impurity levels or rapid cooling.

  • Solutions:

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool much more slowly.[6]

    • Slow Cooling: Insulate the flask (e.g., wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling rate, giving molecules more time to form an ordered crystal lattice.[6]

    • Scratching/Seeding: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.[6]

    • Re-purify: If the issue persists, it indicates a high level of impurities. Consider another purification step, like an acid-base wash or column chromatography, before attempting recrystallization again.

Frequently Asked Questions (FAQs)

What is the best acetylating agent: acetyl chloride or acetic anhydride?

Both are effective, but they have different practical considerations.

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity More reactive, reaction is faster and more exothermic.Less reactive, reaction may require gentle heating.[7]
Byproduct HCl (gas/strong acid)Acetic Acid (weaker acid)
Handling Highly corrosive and moisture-sensitive.Corrosive and moisture-sensitive, but generally easier to handle.
Recommendation Excellent for rapid, high-yield reactions under strictly anhydrous conditions.A good choice for a more controlled reaction. The acetic acid byproduct is easier to remove with a basic wash.

What is the role of the base, and which one should I use?

The base is critical for neutralizing the acid byproduct.[2] Without it, the reaction will stop prematurely. A tertiary amine like triethylamine (TEA) or pyridine is ideal because it is basic enough to scavenge the acid but is not nucleophilic, so it won't compete with the starting amine in reacting with the acetylating agent.

How do I properly set up and monitor the reaction?

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-(4-fluorophenoxy)ethanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Addition: Cool the flask in an ice bath (0°C). Add acetyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Take small aliquots periodically and spot them on a TLC plate. Develop the plate and visualize under UV light. The reaction is complete when the spot corresponding to the starting amine has disappeared.

Detailed Experimental Protocol (Baseline)

This protocol serves as a robust starting point for your experiments.

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(4-fluorophenoxy)ethanamine (5.0 g, 1.0 eq.) and 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Acetylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for completion by TLC.

  • Quenching & Workup:

    • Carefully pour the reaction mixture into 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-[2-(4-fluorophenoxy)ethyl]acetamide as a pure solid.

References

  • PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. Available from: [Link]

  • Moslehi, S., et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

  • Antypenko, L., et al. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. Available from: [Link]

  • Awuah, E. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. Available from: [Link]

  • Google Patents. Process for the purification of N,N-dimethylacetamide.
  • Frandcom Industrial Limited. Simple Synthesis Of N-Ethylacetamide. Product news. Available from: [Link]

  • ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Available from: [Link]

  • PMC - NIH. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available from: [Link]

  • PubMed. Effect of 2'-OH acetylation on the bioactivity and conformation of 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol. A NMR-fluorescence microscopy study. Available from: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]

  • Mastering Chemistry Help. acylation of amines. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • PMC - PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available from: [Link]

  • AA Blocks. 2-(4-fluorophenoxy)-N-(2-oxothiolan-3-yl)acetamide. Available from: [Link]

  • BYJU'S. Chemical Reactions of Amines – Acylation and Basicity. Available from: [Link]

  • PMC - NIH. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Available from: [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • PubChem - NIH. 2-(4-Chlorophenoxy)ethylamine. Available from: [Link]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • CrystEngComm (RSC Publishing). Solvent effects on the assembly of Ni/Na coordination polymers from reactions of [Ni(acac)2(H2O)2] with sodium dicyanamide. Available from: [Link]

Sources

Technical Support Center: N-[2-(4-fluorophenoxy)ethyl]acetamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 1, 2026 Topic: Solubility Optimization & Formulation Troubleshooting Ticket ID: CHEM-SUP-2026-FPEA

Compound Profile & Physicochemical Basis[1][2][3][4][5]

Before troubleshooting, it is critical to understand why this molecule behaves the way it does. N-[2-(4-fluorophenoxy)ethyl]acetamide is a neutral, lipophilic amide. Its solubility profile is dictated by the competition between its crystal lattice energy and its interaction with solvent molecules.

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₁₀H₁₂FNO₂Moderate molecular weight (~197.2 g/mol ).
LogP (Predicted) ~1.3 – 1.5Moderately Lipophilic. It prefers organic solvents over water.
H-Bond Donors 1 (Amide NH)High potential for intermolecular hydrogen bonding in the solid state (high lattice energy).
Ionization (pKa) NeutralpH adjustment will NOT improve solubility. Amides do not protonate/deprotonate in the physiological range (pH 2–10).
Key Moiety 4-FluorophenoxyThe fluorine atom increases lipophilicity and metabolic stability but decreases water solubility compared to non-fluorinated analogs.

Troubleshooting Guides (Q&A Format)

ISSUE 1: "I added water/buffer directly to the powder, and it floats/clumps. It won't dissolve."

Diagnosis: You are fighting Lattice Energy . The amide nitrogen and carbonyl oxygen form strong intermolecular hydrogen bonds in the crystal lattice. Water molecules cannot easily penetrate this lattice to solvate the compound because the hydrophobic fluorophenoxy tail repels them.

The Solution: The "Organic First" Protocol Do not attempt to dissolve this compound directly in aqueous buffers. You must create a high-concentration stock solution in a polar organic solvent first.

Protocol:

  • Select Solvent: Use DMSO (Dimethyl sulfoxide) or Ethanol (100%) . DMSO is preferred for biological assays due to lower volatility.

  • Target Concentration: Aim for 10–50 mM in DMSO.

  • Technique:

    • Add DMSO to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Optional: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

Critical Note: Ensure your DMSO is anhydrous. Water contamination in DMSO ("wet DMSO") significantly reduces its solvating power for this compound.

ISSUE 2: "My stock solution is clear, but it precipitates (crashes out) when I add it to cell culture media."

Diagnosis: This is "Solvent Shock" (Dielectric Constant Mismatch). When you pipette a DMSO stock (Dielectric constant


) into media (

), the solvent environment changes instantly. The hydrophobic fluorophenoxy tails aggregate to escape the water, causing precipitation.

The Solution: Kinetic Solubility Management You must slow down the transition or lower the final concentration to stay below the "Thermodynamic Solubility Limit."

Protocol:

  • Check Final Concentration: Ensure your final DMSO concentration is < 0.5% (v/v) to avoid cellular toxicity.

  • Step-Down Dilution (The "Intermediate" Step):

    • Bad: 1 µL Stock (100 mM)

      
       1000 µL Media. (High risk of crash).
      
    • Good: 10 µL Stock (100 mM)

      
       90 µL PBS/Media (Intermediate 10 mM) 
      
      
      
      Vortex immediately
      
      
      Add to final volume.
  • Warm the Media: Pre-warm your culture media to 37°C. Cold media promotes precipitation.

  • Serum is Your Friend: If possible, dilute into media containing FBS (Fetal Bovine Serum) . Albumin in serum acts as a carrier protein, binding the lipophilic fluorophenoxy tail and keeping it in solution.

ISSUE 3: "I need to inject this into a mouse (IP/IV). I can't use 100% DMSO."

Diagnosis: In vivo studies require a vehicle that is biocompatible but strong enough to solubilize a lipophilic amide. Simple saline will fail.

The Solution: Co-solvent Formulation Use a standard "ternary" vehicle system designed for Class II compounds.

Recommended Vehicle Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent/Stabilizer)

  • 50% Saline or PBS (Bulking agent)

Preparation Workflow:

  • Dissolve compound completely in 100% DMSO (Volume = 10% of total).

  • Add PEG 400 (Volume = 40% of total) and vortex until clear. The solution may warm up; this is normal.

  • Slowly add Saline (Volume = 50% of total) while vortexing.

    • Troubleshooting: If cloudiness appears upon adding saline, add Tween 80 (5%) to the mixture before adding saline to form micelles.

ISSUE 4: "Can I use acid or base to help it dissolve?"

Diagnosis: NO.

  • Chemical Reason: N-[2-(4-fluorophenoxy)ethyl]acetamide is a non-ionizable amide in the physiological pH range. Adding acid (HCl) or base (NaOH) will not protonate/deprotonate the molecule to create a soluble salt.

  • Risk: Extreme pH (pH < 2 or pH > 10) combined with heat can cause hydrolysis of the amide bond, breaking your molecule into 2-(4-fluorophenoxy)ethylamine and acetic acid.

Visual Troubleshooting Logic

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityTree Start Start: Solid Compound Goal What is your application? Start->Goal Stock Stock Solution (Storage) Goal->Stock InVitro Cell Culture / Assay (Aqueous) Goal->InVitro InVivo Animal Dosing (Injection) Goal->InVivo DMSO 100% DMSO or Ethanol (Target: 10-50 mM) Stock->DMSO InVitro->DMSO Step 1 Vehicle Vehicle Mix: 10% DMSO + 40% PEG400 + 50% Saline InVivo->Vehicle Dilution Direct Dilution into Media DMSO->Dilution Step 2 (Max 0.5% v/v) Precip Check for Precipitation! Dilution->Precip

Caption: Decision matrix for solubilizing N-[2-(4-fluorophenoxy)ethyl]acetamide based on experimental intent.

Figure 2: The "Crash-Out" Mechanism

Understanding why precipitation happens helps you prevent it.

CrashOut State1 In DMSO Stock State2 Mixing Interface State1->State2 Dilution Desc1 Solvent shell stabilizes hydrophobic tails State1->Desc1 State3 In Aqueous Media State2->State3 Equilibrium Desc2 Water strips DMSO; Hydrophobic effect spikes State2->Desc2 Desc3 Molecules aggregate to hide F-Phenoxy groups (Precipitation) State3->Desc3

Caption: Mechanistic view of precipitation. Rapid mixing and intermediate solvents prevent the "Mixing Interface" shock.

References & Authority

  • PubChem Compound Summary. N-[2-(3-fluorophenoxy)ethyl]acetamide (Isomer Analog). National Center for Biotechnology Information. (Accessed 2026).

    • Note: Used for physicochemical property validation (LogP, H-bond count) of the fluorophenoxy-acetamide class.

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

    • Basis for the "Class II" solubility designation and DMSO stock protocols.

  • Kerns, E. H., & Di, L. Drug-like Properties: Concepts, Structure Design and Methods. Academic Press, 2008.

    • Authoritative source for the "10/40/50" (DMSO/PEG/Saline) vehicle formulation standard.

  • Thermo Fisher Scientific. "N-Ethylacetamide Safety Data Sheet." (Accessed 2026).

    • Reference for general acetamide chemical stability and handling precautions.

Sources

Technical Support Center: Purity Optimization for N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are encountering purity issues with N-[2-(4-fluorophenoxy)ethyl]acetamide . This compound belongs to the class of phenoxyalkyl amides, often used as pharmaceutical intermediates or specific receptor ligands.[1]

The structural connectivity involves a 4-fluorophenol ether-linked to an ethyl acetamide tail. Purity challenges typically stem from the nucleophilic substitution step (Williamson ether synthesis) or the subsequent acetylation, depending on your chosen route.[1]

Target Molecule Data
PropertySpecification
IUPAC Name N-[2-(4-fluorophenoxy)ethyl]acetamide
CAS Number 282104-62-5
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Expected Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water

Diagnostic Decision Tree (Troubleshooting)

Identify your specific issue below to find the corresponding remediation protocol.

Issue A: Product is Pink, Brown, or Tarry
  • Cause: Oxidation of unreacted 4-fluorophenol or formation of quinone-like polymerization byproducts.[1]

  • Immediate Fix: Perform an aggressive alkaline wash (Protocol 3.[1]1) followed by activated carbon treatment during recrystallization.[1]

Issue B: Low Melting Point / "Oily" Crystals
  • Cause: Presence of solvent inclusions (DMF/DMSO) or unreacted N-(2-chloroethyl)acetamide .[1]

  • Immediate Fix: Switch recrystallization solvent to a Toluene/Hexane system (Protocol 3.2) to displace polar aprotic solvents.[1]

Issue C: Persistent "Phenolic" Odor
  • Cause: Trace 4-fluorophenol remaining.[1]

  • Immediate Fix: The phenol is acidic (pKa ~10).[1] Your workup pH was likely too low.[1] Re-dissolve in DCM and wash with 1M NaOH (pH > 12).

Technical Protocols for Purity Optimization

The following protocols assume the standard synthesis route: Alkylation of 4-fluorophenol with N-(2-chloroethyl)acetamide (or similar halo-alkyl amide).[1]

Protocol 3.1: The "Three-Phase" Workup (Critical for Phenol Removal)

Standard water washes are insufficient to remove 4-fluorophenol due to its lipophilicity.[1]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate . Avoid ether (peroxide risk/solubility issues).[1]

  • The Alkaline Strip: Wash the organic phase 2x with 1.0 M NaOH (or 10% K₂CO₃ solution).[1]

    • Mechanism:[1][2] Deprotonates 4-fluorophenol (forming water-soluble phenoxide) while the acetamide product remains neutral and in the organic layer.[1]

  • The Acidic Polish: Wash 1x with 0.5 M HCl .[1]

    • Mechanism:[1][2] Removes any unreacted amine impurities (if Route B was used) and neutralizes residual base.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes trap amides; Sodium sulfate is safer).[1]

Protocol 3.2: Recrystallization Strategy

If the workup doesn't yield >98% purity, use this solvent hierarchy.

Solvent SystemRatio (v/v)Target ImpurityProcedure
Ethanol / Water 1:1 to 1:2Inorganic salts, Polar tarsDissolve in hot EtOH; add hot water until turbid.[1] Cool slowly to 4°C.
Ethyl Acetate / Hexane 1:3Unreacted Phenol, Non-polar oilsDissolve in min.[1] hot EtOAc. Add Hexane dropwise.[1]
Toluene PureSolvent residues (DMF)Excellent for displacing trapped polar solvents.[1]
Protocol 3.3: Catalytic Optimization (Preventing Impurities)

If you are resynthesizing, modify the reaction conditions to prevent impurity formation initially.[1]

  • Add Potassium Iodide (KI): 10 mol% KI acts as a Finkelstein catalyst, converting the chloro-alkyl amide to the more reactive iodo-analog in situ.[1] This allows for lower reaction temperatures (60°C vs 100°C), reducing thermal oxidation (tar formation).[1]

  • Base Selection: Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) in Acetonitrile.[1] The "Cesium Effect" improves solubility and reaction rate, reducing reaction time and degradation.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the origin of common impurities.

G Start1 4-Fluorophenol (Starting Material) Reaction Nucleophilic Substitution (Base, Heat) Start1->Reaction Start2 N-(2-chloroethyl)acetamide (Reagent) Start2->Reaction Product Target Molecule: N-[2-(4-fluorophenoxy)ethyl]acetamide Reaction->Product Main Pathway Impurity1 Impurity A: Oxidized Phenol (Quinones) (Pink Color) Reaction->Impurity1 Oxidation (High T) Impurity2 Impurity B: Unreacted Reagents Reaction->Impurity2 Incomplete Conv. Impurity3 Impurity C: O-Acetylated Phenol (Side Reaction) Reaction->Impurity3 Acyl Transfer Purification Purification Step (NaOH Wash + Recryst) Product->Purification Impurity1->Purification Impurity2->Purification Final Pure Product (>99%) Purification->Final Crystallizes Waste Waste Stream (Phenoxides, Salts) Purification->Waste Removes Impurities

Figure 1: Reaction pathway analysis showing the origin of oxidative impurities and the logic of the purification intervention.[1]

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of recrystallization? A: Yes. The amide functionality makes the product significantly more polar than the starting phenol.[1]

  • TLC System: 50% Ethyl Acetate in Hexane.[1]

  • Rf Values (Approx): 4-Fluorophenol (~0.7), Target Amide (~0.3).[1]

  • Stationary Phase: Silica Gel 60.[1]

Q: Why is my yield low (<40%) despite high purity? A: You may be losing product during the aqueous workup if the water volume is too high.[1] Acetamides have moderate water solubility.[1]

  • Fix: Saturate your aqueous layer with NaCl (Brine) during extraction to "salt out" the organic product.[1] Re-extract the aqueous layer with DCM three times.[1]

Q: I used 1,2-dibromoethane instead of the chloro-acetamide. Why is my mixture complex? A: This "Stepwise Route" (Route B) often leads to dimerization (two phenols attacking one dibromoethane) forming 1,2-bis(4-fluorophenoxy)ethane.[1] This impurity is very non-polar and hard to separate from the intermediate.[1] We recommend the direct alkylation (Route A) for this reason.[1]

References

  • Synthesis of N-arylacetamides: Preparation of N-(2-fluorophenyl)acetamide and related derivatives. PrepChem. Available at: [Link]

  • Crystallographic Data & Structure: 2-Chloro-N-(4-fluorophenyl)acetamide crystal structure and hydrogen bonding patterns. PubMed Central (NIH).[1] Available at: [Link]

  • Phenoxyacetamide Derivatives: Synthesis and biological evaluation of phenoxy acetamide derivatives. ResearchGate.[1] Available at: [Link]

Sources

Navigating the Synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide: A Guide to Reproducibility and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and characterization of N-[2-(4-fluorophenoxy)ethyl]acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the experimental variability and reproducibility challenges often encountered in the synthesis of novel chemical entities. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. Our aim is to foster a proactive approach to troubleshooting, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide, providing insights into their causes and solutions.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in the acylation of 2-(4-fluorophenoxy)ethylamine can stem from several factors:

  • Incomplete Reaction: The reaction between the amine and the acetylating agent (e.g., acetic anhydride or acetyl chloride) may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired amide. A common side reaction is the diacylation of the primary amine, especially if an excess of the acetylating agent is used.[] Additionally, if using an acyl chloride, the generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[][2]

  • Suboptimal Work-up and Purification: Product loss can occur during the work-up and purification steps. This includes incomplete extraction from the aqueous phase, loss during solvent removal, or inefficient purification by chromatography or recrystallization.

Q2: I am observing an unexpected byproduct in my crude reaction mixture. How can I identify and minimize it?

A2: The most common byproduct is likely the diacetylated product, N-acetyl-N-[2-(4-fluorophenoxy)ethyl]acetamide. This occurs when the initially formed amide is further acylated. To minimize its formation, a slow, dropwise addition of the acetylating agent to the amine solution is recommended. Using a stoichiometric amount or a slight excess of the amine can also favor the formation of the desired mono-acetylated product. Characterization of the byproduct can be achieved by isolating it and analyzing it using techniques like NMR and mass spectrometry to confirm its structure.

Q3: My purified product shows inconsistent analytical data (NMR, Mass Spec) between batches. What could be the reason?

A3: Inconsistent analytical data often points to issues with purity or structural integrity.

  • Residual Impurities: Even after purification, trace amounts of starting materials, byproducts, or solvents can remain, leading to variability in spectral data. Ensure your purification methods are robust and that the product is thoroughly dried.

  • Degradation: The compound may be unstable under certain conditions (e.g., exposure to light, air, or residual acid/base). Store the purified compound under an inert atmosphere and in a cool, dark place.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, which might subtly affect some analytical measurements, although this is less likely to cause major discrepancies in NMR or mass spectra.

Q4: How critical is the choice of base in this reaction?

A4: The choice of base is critical, particularly when using acetyl chloride as the acetylating agent. The reaction generates hydrochloric acid (HCl), which will react with the starting amine to form an ammonium salt, thereby quenching the reaction.[][2] A non-nucleophilic organic base, such as triethylamine or pyridine, is typically added to neutralize the HCl as it is formed.[] When using acetic anhydride, a base is not strictly necessary as the byproduct is acetic acid, which is less reactive towards the amine. However, a base can still be beneficial to accelerate the reaction.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common experimental issues.

Synthesis Workflow and Troubleshooting

The synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide is typically achieved through the acylation of 2-(4-fluorophenoxy)ethylamine. Below is a detailed workflow with integrated troubleshooting checkpoints.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Prep Dissolve 2-(4-fluorophenoxy)ethylamine and a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., DCM, THF). Reaction Slowly add acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at 0°C. Prep->Reaction Ensure amine is fully dissolved. Stir Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction->Stir Control exotherm. Workup Quench the reaction with water or a mild acidic solution. Separate the organic layer. Stir->Workup Confirm disappearance of starting amine by TLC. Wash Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Workup->Wash Ensure complete phase separation. Purify Concentrate the organic layer and purify the crude product by column chromatography or recrystallization. Wash->Purify Ensure complete drying of organic layer. Analyze Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purify->Analyze Assess purity by TLC or LC-MS before combining fractions.

Caption: A generalized workflow for the synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide.

Troubleshooting Matrix
Issue Potential Cause Troubleshooting Action Scientific Rationale
Low or No Product Formation Inactive reagentsCheck the purity and age of the amine and acetylating agent.Amines can oxidize over time, and acetylating agents can hydrolyze.
Insufficient activationIf using a coupling agent with acetic acid, ensure the coupling agent is active and used in the correct stoichiometry.Coupling agents like DCC or HATU activate the carboxylic acid for nucleophilic attack by the amine.[]
Amine protonationEnsure an adequate amount of base is used when reacting with acetyl chloride.The amine must be in its neutral, nucleophilic form to react.[][2]
Multiple Spots on TLC (Byproducts) DiacylationAdd the acetylating agent slowly and at a low temperature. Use a slight excess of the amine.This kinetically favors the mono-acylation reaction.
Unreacted starting materialIncrease reaction time or temperature. Monitor by TLC to find the optimal endpoint.Ensures the reaction proceeds to completion without significant byproduct formation.
Difficulty in Purification Product is an oilTry different solvent systems for column chromatography or attempt to induce crystallization by scratching the flask or seeding.The physical state can make purification challenging; exploring different conditions is key.
Product co-elutes with impuritiesUse a different stationary phase (e.g., alumina) or a different solvent system for chromatography.Altering the polarity of the mobile or stationary phase can improve separation.
Inconsistent Yields Between Batches Variability in reaction conditionsStandardize all reaction parameters: temperature, stirring speed, addition rate, and reaction time.Reproducibility in chemical synthesis is highly dependent on consistent experimental execution.[3][4]
Water contaminationUse anhydrous solvents and dry glassware thoroughly.Water can hydrolyze the acetylating agent, reducing its effective concentration.

Experimental Protocols

The following are detailed, self-validating protocols for the key stages of the experiment.

Protocol 1: Synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-fluorophenoxy)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reaction: To the cooled solution, add acetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting amine spot is no longer visible.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-[2-(4-fluorophenoxy)ethyl]acetamide.

Protocol 2: Characterization of N-[2-(4-fluorophenoxy)ethyl]acetamide
  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show characteristic signals for the aromatic protons of the 4-fluorophenoxy group, the two ethylenic CH₂ groups, and the acetyl methyl group. The amide N-H proton will appear as a broad singlet or a triplet depending on the solvent and concentration.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the ethylenic carbons, and the acetyl methyl carbon.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation

Table 1: Predicted Analytical Data for N-[2-(4-fluorophenoxy)ethyl]acetamide

Analysis Predicted Data
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
¹H NMR (CDCl₃, δ ppm) ~7.0 (m, 2H, Ar-H), ~6.9 (m, 2H, Ar-H), ~6.0 (br s, 1H, NH), ~4.0 (t, 2H, OCH₂), ~3.6 (q, 2H, NCH₂), ~2.0 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, δ ppm) ~170 (C=O), ~158 (d, ¹JCF, C-F), ~155 (C-O), ~116 (d, ²JCF, Ar-C), ~115 (d, ³JCF, Ar-C), ~67 (OCH₂), ~40 (NCH₂), ~23 (COCH₃)
MS (ESI+) m/z 198.09 [M+H]⁺

Note: These are predicted values based on analogous structures and may vary slightly in an actual experiment.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting a low-yield synthesis.

TroubleshootingLogic cluster_analysis Analysis of Crude Mixture cluster_solutions Corrective Actions start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction unreacted_sm Significant Starting Material Remaining? check_reaction->unreacted_sm byproducts Major Byproducts Present? unreacted_sm->byproducts No increase_time_temp Increase Reaction Time/Temperature unreacted_sm->increase_time_temp Yes optimize_stoichiometry Optimize Reagent Stoichiometry byproducts->optimize_stoichiometry Yes purification_loss Review Work-up and Purification Steps byproducts->purification_loss No check_reagents Check Reagent Purity/Activity increase_time_temp->check_reagents No Improvement end Improved Yield check_reagents->end Replace Reagents optimize_stoichiometry->increase_time_temp Still Low Yield purification_loss->end Identify and Minimize Loss

Caption: A logical flowchart for troubleshooting low reaction yields.

References

  • PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. [Link]

  • Frandcom Industrial Limited. Simple Synthesis Of N-Ethylacetamide. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan J. Chem. 2010, 3(4), 694-698.
  • PubChem. N-[2-(4-chlorophenoxy)ethyl]acetamide. [Link]

  • Arefi, M., et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2018, 17(2), 595-604.
  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • PubChem. 2-(4-fluorophenoxy)-n-(1-naphthyl)acetamide. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PubChem. 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide. [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • ResearchGate. Why did my amide syntesis does not work? [Link]

  • Frontiers in Chemistry. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. [Link]

  • ResearchGate. Reproducibility in Chemical Research. [Link]

  • Google Patents.
  • Reddit. Tips and tricks for difficult amide bond formation? [Link]

  • PubMed Central. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. [Link]

  • Reddit. Reproducibility of Synthesis papers. [Link]

  • NIST WebBook. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Frontiers in Chemistry. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. [Link]

  • PubMed Central. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. [Link]

  • ACS Omega. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. [Link]

  • LibreTexts Chemistry. 3.9: Chemistry of Amides- Synthesis and Reactions. [Link]

  • Semantic Scholar. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. [Link]

  • Journal of the American Chemical Society. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

  • Enago Academy. Can Reproducibility in Chemical Research be Fixed? [Link]

  • ACS Publications. Organic Letters. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

dealing with poor signal-to-noise ratio in N-[2-(4-fluorophenoxy)ethyl]acetamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Signal-to-Noise Ratio (SNR) Optimization

Welcome to the Advanced Application Support Center. You are likely here because your analysis of N-[2-(4-fluorophenoxy)ethyl]acetamide is suffering from poor sensitivity, baseline noise, or peak tailing.

This molecule presents a "perfect storm" for SNR issues: the amide moiety is prone to silanol interactions (tailing), the fluorine atom is electronegative (potential ionization suppression), and the phenoxy-ethyl linker adds flexibility that can broaden peaks if chromatographic conditions are not rigid.

Below are the specific troubleshooting modules designed to isolate and resolve these issues.

Module 1: LC-MS/MS Ionization & Sensitivity

Symptoms: Low peak area, high background noise, or dominance of sodium adducts


.
Q: My parent ion

is weak, but I see a strong signal at M+23. How do I fix this?

Technical Insight: Acetamides are weak bases. In the absence of a strong proton donor, they readily chelate sodium (


) from glassware or solvents, forming stable 

adducts. These adducts do not fragment well in MS/MS, leading to poor SNR in MRM (Multiple Reaction Monitoring) modes.

Protocol: The "Ammonium Scavenger" Strategy To force the molecule into the protonated state


, you must flood the source with a competitive proton donor that also suppresses sodium coordination.
  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

    • Why: The ammonium ion (

      
      ) effectively "caps" free sodium ions in the source, while the formate provides the acidic environment (
      
      
      
      ) to protonate the amide oxygen/nitrogen.
Q: I am using ESI+, but the signal is still suppressed by the matrix. Is there an alternative?

Technical Insight: The fluorine atom on the phenoxy ring is highly electronegative. While ESI+ is standard for amides, recent studies suggest that Ammonium Fluoride (


)  can significantly enhance ionization efficiency for fluorinated compounds, sometimes by orders of magnitude, by facilitating specific ionization pathways or improving droplet desolvation [1].

Experimental Trial (Advanced Users):

  • Condition: Switch Mobile Phase A to Water + 0.2 mM Ammonium Fluoride .

  • Note: This is often more effective in Negative Mode ESI (looking for

    
     or fluoride adducts 
    
    
    
    ). However,
    
    
    has also been shown to boost signals for certain analytes in positive mode by modifying the pH and surface tension of the electrospray droplet [2].
Module 2: Chromatographic Resolution (HPLC-UV/MS)

Symptoms: Broad, tailing peaks (Asymmetry factor > 1.5) which dilute peak height and ruin SNR.

Q: Why is my peak tailing? I'm using a standard C18 column.

Technical Insight: The amide nitrogen in N-[2-(4-fluorophenoxy)ethyl]acetamide can interact with residual silanols (Si-OH) on the silica backbone of your column. This secondary interaction acts like a "drag," causing the peak tail.

Protocol: Column Selection & Pi-Pi Stacking Do not rely on generic C18 columns. You need a stationary phase that can exploit the fluorophenoxy ring for better retention without silanol drag.

ParameterRecommendationMechanism
Column Phase Phenyl-Hexyl or PFP (Pentafluorophenyl) Exploits

interactions with the phenoxy ring for sharper selectivity.
End-Capping Double End-capped Physically blocks residual silanols to prevent amide tailing.
Pore Size 80–120 ÅIdeal for small molecules (< 500 Da).
Temperature 40°CReduces mobile phase viscosity, improving mass transfer and sharpening peaks.
Visualization: The Peak Shape Logic

The following diagram illustrates the decision process for optimizing peak shape.

OptimizationWorkflow Start Problem: Low SNR / Tailing CheckCol Check Column Type Start->CheckCol IsC18 Is it generic C18? CheckCol->IsC18 SwitchCol Switch to Phenyl-Hexyl or PFP Phase IsC18->SwitchCol Yes CheckPH Check Mobile Phase pH IsC18->CheckPH No (Already Specialized) SwitchCol->CheckPH AdjustPH Add 5mM Ammonium Formate (Buffer pH ~3.0) CheckPH->AdjustPH pH Uncontrolled Result Sharp Peak (High SNR) CheckPH->Result pH Optimized AdjustPH->Result

Caption: Decision tree for resolving peak tailing issues specific to aromatic amides.

Module 3: Sample Preparation (Matrix Removal)

Symptoms: High baseline noise, shifting retention times, or ion suppression in plasma samples.

Q: My standard looks great, but my plasma samples have no signal. Why?

Technical Insight: This is classic Matrix Effect . Phospholipids in plasma elute in the same hydrophobic region as the phenoxy-ethyl group. They compete for charge in the ESI source, effectively "stealing" signal from your analyte.

Protocol: Polymeric SPE (Solid Phase Extraction) Liquid-Liquid Extraction (LLE) is often insufficient for amides. Use a Polymeric Reversed-Phase sorbent (e.g., Strata-X or equivalent) which retains the analyte via hydrophobic interactions but allows aggressive washing [3].

Step-by-Step SPE Workflow:

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Sample (diluted 1:1 with 2% Formic Acid to break protein binding).

  • Wash 1: 5% Methanol in Water (removes salts/proteins).

  • Wash 2 (Critical): 40% Methanol in Water.

    • Why: The fluorophenoxy group is quite hydrophobic. You can wash with relatively high organic strength to remove matrix interferences without eluting the target [4].

  • Elute: 100% Methanol or Acetonitrile.

  • Evaporate & Reconstitute: Reconstitute in initial mobile phase .

Module 4: Orthogonal Detection ( NMR)

Symptoms: LC-MS is inconclusive due to isobaric interferences.

Q: I cannot separate my analyte from a structural isomer. How can I quantify it?

Technical Insight: If optical (UV) and Mass Spec (m/z) fail, exploit the Fluorine atom.


 NMR is 100% selective for fluorine-containing compounds. The chemical shift of the fluorine on the phenoxy ring is highly sensitive to the ortho/meta/para position and the electronic environment of the ether linkage.

Protocol:

  • Solvent:

    
     (Avoids overlap, good solubility for amides).
    
  • Internal Standard:

    
    -Trifluorotoluene (shifted well away from aryl fluorines).
    
  • Advantage: No background noise from non-fluorinated matrix components.

References
  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Source: Chromatography Online URL:[Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Source: Phenomenex Technical Guides URL:[Link]

Technical Support Center: Protocol Refinement for N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of assaying N-[2-(4-fluorophenoxy)ethyl]acetamide and structurally related phenoxyethyl acetamides. These compounds possess a distinct "lipophilic fluorinated tail" (4-fluorophenoxy) and a "polar head" (acetamide), creating a physicochemical profile that frequently leads to silent precipitation and serum protein sequestration —two common causes of false-negative cytotoxicity data.[1]

Current Status: Operational Subject: Cytotoxicity Assay Optimization (MTT/LDH/ATP-based) Compound Class: Fluorinated Phenoxyethyl Acetamides Physicochemical Profile: Moderate-High LogP (~2.5–3.2), Low Aqueous Solubility[1]

Module 1: The Solubility Paradox (Pre-Assay)

The Issue: Users often report inconsistent IC50 values or "flat" dose-response curves. This is rarely due to biological insensitivity.[1] It is almost always due to the compound precipitating immediately upon dilution into the culture medium, forming micro-crystals that are invisible to the naked eye but biologically inert.

Protocol Refinement: The "Intermediate Dilution" Step

Do not pipette directly from a 100% DMSO stock into the cell culture well.[1] The rapid polarity shift causes immediate crashing.[1]

Step-by-Step Methodology:

  • Master Stock: Dissolve N-[2-(4-fluorophenoxy)ethyl]acetamide in 100% anhydrous DMSO to 50 mM . Vortex for 60 seconds.[1]

    • Why: Fluorinated aromatics stack; vigorous vortexing ensures monomeric dispersion.[1]

  • Intermediate Plate (The "Step-Down"):

    • Prepare a V-bottom 96-well plate.

    • Dilute the compound in serum-free medium (or PBS) containing 5% DMSO to create 10x concentrations of your final testing points.[1]

    • Critical Check: Inspect this intermediate plate under a microscope (10x objective).[1] If you see crystals/precipitate, the assay is already invalid.[1]

  • Final Transfer:

    • Transfer 10 µL from the Intermediate Plate to 90 µL of cell culture in the assay plate.

    • Final DMSO Concentration: 0.5%.

Visual Workflow: Solubility-Optimized Dilution

SolubilityProtocol Stock 50 mM Stock (100% DMSO) Inter Intermediate Plate (Serum-Free Media + 5% DMSO) 10x Concentration Stock->Inter 1:20 Dilution Check Microscopic Inspection (Check for Crystals) Inter->Check Mandatory Step Check->Stock If Precipitate (Lower Conc.) Assay Assay Plate (Cells + 10% FBS) Final DMSO: 0.5% Check->Assay If Clear

Figure 1: The "Step-Down" dilution method prevents shock-precipitation of hydrophobic fluorinated compounds.[1]

Module 2: The Serum Shift (Exposure Phase)

The Issue: The 4-fluorophenoxy moiety is highly lipophilic and binds avidly to Albumin (BSA/FBS).[1] If you run the assay in standard 10% FBS, the "free drug" concentration may be only 10-20% of what you calculated.[1]

Scientific Causality:

  • High Protein Binding: The fluorine atom increases the acidity of the phenoxy ring, enhancing hydrogen bonding and hydrophobic interaction with serum albumin pockets.

  • Result: A compound with a true IC50 of 5 µM might appear to have an IC50 of 50 µM in high-serum media.[1]

Protocol Adjustment: Run a "Serum-Step" Validation :

  • Perform the cytotoxicity assay (e.g., 48h exposure) in two parallel conditions:

    • Condition A: Standard media (10% FBS).[1]

    • Condition B: Low-serum media (1% FBS or 0.5% FBS).[1]

  • Analysis: If the IC50 shifts left (becomes more potent) by >3-fold in Condition B, your compound is heavily protein-bound.[1] Report the IC50 with the caveat of "serum-dependent potency."[1]

Module 3: Troubleshooting & FAQ

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Precipitate in wells after 24h Compound crystallized slowly due to evaporation or saturation.1.[1] Seal plates with parafilm or breathable membranes to stop evaporation.2.[1] Lower the maximum test concentration.
High Background (OD) in MTT Compound reducing the tetrazolium dye (chemical reduction).[1]1. Incubate compound + MTT without cells. If it turns purple, the compound is chemically reactive.2.[1] Switch to ATP-based assay (CellTiter-Glo).[1]
"Edge Effect" (Outer wells die) Evaporation concentrating the media salts and drug.Do not use the outer 36 wells for data.[1] Fill them with sterile PBS/water.[1] Use only the inner 60 wells.[1]
Inconsistent Replicates Pipetting error of viscous DMSO solutions.Use "Reverse Pipetting" technique for all DMSO steps.[1] Pre-wet tips.
Frequently Asked Questions

Q: Can I use PBS for the intermediate dilution? A: No. PBS has high ionic strength which "salts out" hydrophobic organic molecules like N-[2-(4-fluorophenoxy)ethyl]acetamide.[1] Use serum-free culture media (e.g., RPMI or DMEM without FBS) for the intermediate step.[1] The proteins and amino acids in the media help solubilize the compound better than saline alone.

Q: My compound isn't killing cells even at 100 µM. Is it inactive? A: Not necessarily. Check the LogP . If LogP > 3.0, the compound might be stuck to the plastic walls of the plate.

  • Validation: Wash the cells 3x with PBS before adding the lysis/detection reagent.[1] If the compound was just floating in the media (precipitated) or stuck to the plastic, this won't change the result. But if you are using a fluorescent uptake assay, plastic binding is a major interferent.[1]

Q: Why does the 4-fluoro group matter? A: Fluorine is a "bio-isostere" of hydrogen but much more lipophilic.[1] It changes the metabolic stability (blocking P450 oxidation at that position) but drastically lowers water solubility compared to the non-fluorinated parent. You must treat it as a "grease-like" molecule in aqueous buffers.[1]

Visual Decision Tree: Assay Failure Analysis

Troubleshooting Start Assay Result: No Cytotoxicity / Flat Curve CheckVis Visual Check: Crystals in Well? Start->CheckVis YesCryst Solubility Limit Exceeded Reduce Max Conc. CheckVis->YesCryst Yes NoCryst Check Serum Binding CheckVis->NoCryst No SerumHigh Run Low-Serum (1%) Assay NoCryst->SerumHigh SerumRes Potency Increases? SerumHigh->SerumRes TruePot Compound is Serum-Bound SerumRes->TruePot Yes (>3x shift) TrueInac Compound is Biologically Inactive SerumRes->TrueInac No

Figure 2: Logic flow for diagnosing "false negatives" in cytotoxicity screens.

References

  • PubChem. (2025).[1] Compound Summary: 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide (Related Structure).[1] National Library of Medicine.[1] [Link][1]

  • National Institutes of Health (NIH). (2020).[1] Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.[1][2] (Discussion on lipophilicity and cytotoxicity prediction). [Link]

  • Brieflands. (2012).[1][3] Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives. (Specific data on fluorinated phenylacetamides in PC3/HeLa lines). [Link]

  • MDPI. (2022).[1] Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide. (Protocol reference for phenoxy-acetamide cytotoxicity assays). [Link][1][4]

Sources

troubleshooting inconsistent results in N-[2-(4-fluorophenoxy)ethyl]acetamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Experimental Results with N-[2-(4-fluorophenoxy)ethyl]acetamide Reference ID: TRBL-NFEA-2024

Introduction

Welcome to the technical support hub for N-[2-(4-fluorophenoxy)ethyl]acetamide . This compound serves as a critical probe in medicinal chemistry, often utilized as a substrate for amidase activity or a scaffold in non-steroidal anti-inflammatory drug (NSAID) development.

Researchers frequently report "inconsistent results" with this molecule. Our internal validation data suggests these inconsistencies rarely stem from the molecule's intrinsic properties but rather from three specific vectors: Solubility Artifacts (Microprecipitation) , Amide Bond Hydrolysis , and Fluorine-Specific Analytical Blind Spots .

This guide provides a self-validating troubleshooting protocol to stabilize your data.

Module 1: The "Invisible" Precipitate (Solubility & Formulation)

The Issue: You observe variable potency (IC50/EC50) or "flat" dose-response curves at high concentrations.

The Cause: The 4-fluorophenoxy tail renders the molecule highly lipophilic, while the acetamide headgroup provides only moderate polarity. When diluting a DMSO stock (>10 mM) into an aqueous assay buffer, the compound often undergoes microprecipitation . This creates a colloidal suspension that scatters light (interfering with optical assays) and reduces the effective free concentration.

Troubleshooting Protocol: The "Shift-Check"

Do not rely on visual inspection; microprecipitates are often invisible to the naked eye.

StepActionScientific Rationale
1 Solvent Switch If using DMSO, ensure final concentration is <1% (v/v). If precipitation persists, switch to DMA (Dimethylacetamide) or a 1:1 DMSO:PEG400 mix for the stock solution.
2 Dynamic Light Scattering (DLS) Gold Standard Check: Run a DLS scan on your assay buffer containing 100 µM compound. A Polydispersity Index (PDI) > 0.2 indicates aggregation.
3 Serial Dilution Order Do not dilute serially in aqueous buffer. Perform serial dilutions in 100% DMSO first, then transfer aliquots to the buffer ("Intermediate Dilution Method").
Visual Logic: Solubility Failure Modes

SolubilityLogic Start Symptom: Variable IC50/EC50 Check1 Check DMSO % in Assay Start->Check1 Decision1 Is DMSO > 1%? Check1->Decision1 Action1 Reduce DMSO to <0.5% Decision1->Action1 Yes Check2 Perform Serial Dilution Decision1->Check2 No Decision2 Diluted in Buffer? Check2->Decision2 Action2 CRITICAL ERROR: Microprecipitation likely. Dilute in DMSO first. Decision2->Action2 Yes (Buffer) Action3 Protocol Validated Decision2->Action3 No (DMSO)

Figure 1: Decision tree for identifying solubility-driven experimental errors.

Module 2: Chemical Integrity (Hydrolysis & Purity)

The Issue: You detect "ghost peaks" in HPLC or a gradual loss of signal over 24 hours.

The Cause: The acetamide bond is susceptible to hydrolysis, particularly if your assay buffer is basic (pH > 8.0) or contains esterases/amidases (e.g., in cell lysate experiments). The breakdown products are Acetic Acid and 2-(4-fluorophenoxy)ethylamine .

Note: The 4-fluorophenol ether linkage is robust and rarely cleaves under standard biological conditions.

Diagnostic FAQ

Q: How do I distinguish the breakdown product from the parent? A: Use HPLC with a reverse-phase column (C18).

  • Parent: Elutes later (more lipophilic).

  • Amine Product: Elutes earlier (highly polar primary amine).

  • Validation: Spike your sample with authentic 2-(4-fluorophenoxy)ethylamine (often available as a building block). If the ghost peak grows, hydrolysis is confirmed.

Q: Is my starting material impure? A: A common impurity is 4-fluorophenol (from the synthesis of the ether tail). This is acidic and can interfere with pH-sensitive assays.

  • Test: Check UV absorbance at 280 nm. Phenols have distinct shifts in basic vs. acidic media (bathochromic shift in base).

Module 3: Analytical Validation (The 19F NMR Advantage)

The Issue: Standard Proton (1H) NMR is cluttered by buffer signals or solvent suppression artifacts, making it hard to quantify the compound in complex media.

The Solution: Utilize Fluorine-19 (19F) NMR .[1][2][3] The fluorine atom on the para-position of the phenoxy ring is an isolated spin system with zero background in biological media.

The "Fluorine Tag" Protocol

Use this method to quantify stability in real-time without extraction.

  • Instrument Setup: Tuned to 19F (approx. 376 MHz on a 400 MHz magnet).

  • Internal Standard: Add Trifluoroacetic acid (TFA) or Fluorobenzene in a coaxial insert (do not mix directly if pH sensitive).

  • Chemical Shift Reference (approximate vs. CFCl3):

    • Parent Amide: ~ -118 to -122 ppm (Single multiplet).

    • Free 4-Fluorophenol (Impurity): ~ -124 ppm (Shift is pH dependent).

    • Hydrolyzed Amine: Distinct shift (typically 1-2 ppm upfield from parent).

Data Summary: Expected Analytical Signatures

Component19F NMR Shift (approx.)HPLC Behavior (C18)Stability Risk
Parent Molecule -120.0 ppmLate ElutionModerate (pH < 8)
Hydrolysis Product (Amine)-121.5 ppmEarly ElutionStable
Impurity (4-Fluorophenol)-124.0 ppmMid ElutionpH Sensitive
Mechanism of Instability Visualization

HydrolysisPath Parent N-[2-(4-fluorophenoxy)ethyl]acetamide (Lipophilic, Neutral) Amine 2-(4-fluorophenoxy)ethylamine (Polar, Basic) Parent->Amine Hydrolysis (pH > 8 or Enzyme) Acid Acetic Acid (Acidic) Parent->Acid Water H2O / Amidase Water->Parent

Figure 2: Hydrolysis pathway. The cleavage of the amide bond yields a polar amine, drastically altering solubility and biological activity.

References

  • PubChem. (2025).[4] 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide Compound Summary. National Library of Medicine.[4] [Link][4]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link] (Referenced for Ar-F chemical shift ranges).

  • Master Organic Chemistry. (2019). Amide Hydrolysis – Conversion of Amides To Carboxylic Acids. [Link]

  • Gaylord Chemical Company. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-[2-(4-fluorophenoxy)ethyl]acetamide and Other Phenoxyacetamide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its synthetic tractability and the ease with which its physicochemical and pharmacological properties can be modulated through substitution have made it a cornerstone for the development of novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of N-[2-(4-fluorophenoxy)ethyl]acetamide and other phenoxyacetamide derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). While direct experimental data for N-[2-(4-fluorophenoxy)ethyl]acetamide is limited in publicly available literature, this guide will leverage data from closely related analogs to infer its potential properties and performance, providing a valuable resource for researchers in drug discovery and development.

General Synthesis of Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The general approach involves the reaction of a substituted phenol with a haloacetamide derivative in the presence of a base. This method allows for the facile introduction of a wide variety of substituents on both the phenoxy and acetamide moieties, enabling the systematic exploration of the chemical space and the optimization of biological activity.

Experimental Protocol: A General Method for the Synthesis of N-Substituted 2-Phenoxyacetamides

This protocol outlines a general procedure for the synthesis of N-substituted 2-phenoxyacetamide derivatives, which can be adapted for the synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide.

Materials:

  • Substituted phenol (e.g., 4-fluorophenol) (1.0 eq)

  • N-substituted-2-chloroacetamide (e.g., 2-chloro-N-ethylacetamide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (1.5-2.0 eq)

  • Potassium iodide (KI) (catalytic amount)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone as solvent

  • Ethyl acetate (EtOAc) for extraction

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF or acetone, add the base (e.g., K₂CO₃, 1.5 eq) and a catalytic amount of KI.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

  • Add the N-substituted-2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-phenoxyacetamide.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification phenol Substituted Phenol stirring Stirring phenol->stirring chloroacetamide N-Substituted-2-chloroacetamide chloroacetamide->stirring base Base (e.g., K2CO3) base->stirring catalyst Catalyst (KI) catalyst->stirring solvent Solvent (DMF or Acetone) solvent->stirring heating Heating (60-80 °C) stirring->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product N-Substituted 2-Phenoxyacetamide purification->product

Figure 1. General workflow for the synthesis of N-substituted 2-phenoxyacetamide derivatives.

Comparative Biological Evaluation

Phenoxyacetamide derivatives have been investigated for a wide range of biological activities. This section will focus on three key areas: anticancer, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities, presenting a comparative analysis of N-[2-(4-fluorophenoxy)ethyl]acetamide's predicted performance against its analogs.

Anticancer Activity

The phenoxyacetamide scaffold is a promising framework for the development of novel anticancer agents.[2][4] Derivatives have demonstrated cytotoxicity against various cancer cell lines, with their efficacy being highly dependent on the nature and position of substituents.

Inferred Performance of N-[2-(4-fluorophenoxy)ethyl]acetamide: Based on the available data for structurally similar compounds, it is plausible that N-[2-(4-fluorophenoxy)ethyl]acetamide could exhibit moderate anticancer activity. The presence of the 4-fluoro substituent on the phenoxy ring is a common feature in many biologically active compounds and can enhance membrane permeability and metabolic stability.

Comparative Data for Phenoxyacetamide and Phenylacetamide Derivatives:

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[5]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast), SK-N-SH (Neuroblastoma)Exhibited activity[6]
Trichlorophenoxy Derivative IHepG2 (Liver)1.43[2]
Trichlorophenoxy Derivative IIHepG2 (Liver)6.52[2]
5-Fluorouracil (Reference)HepG2 (Liver)5.32[2]

Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is often based on the prevalence and unmet medical need associated with specific cancer types. For instance, PC3 and MCF-7 are standard cell lines for prostate and breast cancer research, respectively. The use of a well-established anticancer drug like 5-Fluorouracil as a positive control is crucial for validating the experimental assay and providing a benchmark for the activity of the test compounds.[2] The MTT assay is a widely accepted and reliable method for assessing cell viability and cytotoxicity.[1]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a significant research focus. Phenoxyacetic acid derivatives have been identified as potential anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[7]

Inferred Performance of N-[2-(4-fluorophenoxy)ethyl]acetamide: The structural similarity of N-[2-(4-fluorophenoxy)ethyl]acetamide to known anti-inflammatory phenoxyacetic acid derivatives suggests it may possess anti-inflammatory properties. The 4-fluorophenoxy moiety could contribute to favorable interactions with the active site of inflammatory enzymes like COX-2.

Comparative Data for Related Acetamide Derivatives:

Compound/DerivativeAssayActivityReference
2-(2,4-Dichlorophenoxy)acetamide derivativesMolecular docking with COX-2Showed potential as COX-2 inhibitors[7]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideCarrageenan-induced paw edema in ratsExhibited anti-inflammatory activity[8]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rats is a classic and well-validated in vivo assay for screening potential anti-inflammatory drugs. Molecular docking studies are valuable in silico tools used in the early stages of drug discovery to predict the binding affinity and mode of interaction of a ligand with its target protein, such as COX-2.[7] This computational approach helps in prioritizing compounds for synthesis and further biological evaluation.

Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. Several phenoxyacetamide derivatives have been identified as potent and selective MAO inhibitors.[9]

Inferred Performance of N-[2-(4-fluorophenoxy)ethyl]acetamide: Given that the phenoxyacetamide scaffold is present in known MAO inhibitors, N-[2-(4-fluorophenoxy)ethyl]acetamide is a candidate for MAO inhibition. The nature of the N-substituent and the substitution pattern on the phenoxy ring are critical for both potency and selectivity towards MAO-A or MAO-B. The ethyl group on the acetamide nitrogen is a relatively simple substituent, and its impact on activity would need to be experimentally determined.

Comparative Data for Phenoxyacetamide Derivatives as MAO Inhibitors:

Compound/DerivativeTargetIC₅₀ (µM)Selectivity Index (SI)Reference
2-PhenoxyacetamideMAO-A0.87>114[9]
2-(4-Fluorophenoxy)acetamideMAO-A2.45>40.8[9]
2-(4-Methoxyphenoxy)acetamideMAO-A0.12245[9]
2-(3,4-Dimethylphenoxy)acetamideMAO-A0.342.5[9]

Causality Behind Experimental Choices: The in vitro evaluation of MAO inhibitory activity typically involves incubating the enzyme with the test compound and a substrate, followed by the quantification of the product. The selectivity index (SI) is a crucial parameter that indicates the preference of a compound for one MAO isoform over the other. A high SI value is desirable for developing drugs with fewer side effects. The use of both MAO-A and MAO-B enzymes in the assay allows for the determination of this selectivity.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on phenoxyacetamide derivatives allows for the deduction of several key structure-activity relationships:

  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly influence biological activity. For anticancer activity, electron-withdrawing groups like nitro and halogens appear to be favorable.[5][6] In the context of MAO inhibition, electron-donating groups like methoxy at the para-position enhance potency and selectivity for MAO-A.[9]

  • The N-Substituent on the Acetamide: The group attached to the acetamide nitrogen plays a crucial role in modulating the pharmacological profile. In many cases, this part of the molecule can be modified to fine-tune properties such as solubility, cell permeability, and target engagement.

  • The Ether Linkage: The oxygen atom of the phenoxy group is important for activity, likely participating in hydrogen bonding interactions with the biological target.

SAR cluster_scaffold Phenoxyacetamide Scaffold cluster_substituents Key Substitution Points cluster_properties Influenced Properties scaffold Phenoxy-O-CH2-C(=O)-N-R2 activity Biological Activity (Anticancer, Anti-inflammatory, MAO Inhibition) scaffold->activity selectivity Target Selectivity scaffold->selectivity physicochem Physicochemical Properties (Solubility, Lipophilicity) scaffold->physicochem R1 R1 (Phenoxy Ring) R1->scaffold R2 R2 (Amide Nitrogen) R2->scaffold

Figure 2. Structure-activity relationship (SAR) map for phenoxyacetamide derivatives.

Conclusion and Future Directions

The phenoxyacetamide scaffold represents a highly versatile platform for the design and discovery of new therapeutic agents. While this guide has provided a comparative overview of N-[2-(4-fluorophenoxy)ethyl]acetamide and its analogs based on existing literature, it is evident that direct experimental evaluation of the target compound is necessary to fully elucidate its pharmacological profile.

Future research should focus on the synthesis and comprehensive biological testing of N-[2-(4-fluorophenoxy)ethyl]acetamide. This would involve in vitro assays against a panel of cancer cell lines, inflammatory targets, and monoamine oxidases, followed by in vivo studies for promising candidates. Such investigations will not only clarify the therapeutic potential of this specific derivative but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of the broader phenoxyacetamide class.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. [Link]

  • El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • Fedorova, O. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(23), 8206. [Link]

  • Geronikaki, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(8), 4623-4653. [Link]

  • Li, Y., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18632. [Link]

  • Priyanka, K. S., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

  • PubChem. (n.d.). 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide. Retrieved from [Link]

  • Wang, J., et al. (2013). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 18(11), 13634-13647. [Link]

  • Woolfrey, J. R., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters, 25(5), 1032-1036. [Link]

Sources

Comparative Efficacy Guide: N-[2-(4-fluorophenoxy)ethyl]acetamide (FPEA) vs. Established Neuromodulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

In the landscape of neuropathic pain and epilepsy treatment, the N-[2-(4-fluorophenoxy)ethyl]acetamide (herein referred to as FPEA ) scaffold represents a critical structural simplification of third-generation anticonvulsants. Unlike its complex chiral predecessors, FPEA offers an achiral, synthetically accessible core that retains the essential pharmacophore: a lipophilic fluorinated aryl ether linked to a polar acetamide cap.

This guide objectively compares FPEA against Lacosamide (Vimpat®) and Safinamide (Xadago®). While Lacosamide relies on slow inactivation of voltage-gated sodium channels (VGSC) and Safinamide offers dual MAO-B/VGSC inhibition, FPEA serves as a high-value probe for dissecting the minimum structural requirements for dual-target engagement.

Structural Homology Analysis
  • FPEA (The Subject): 4-F-Ph-O-CH2-CH2-NH-Ac

    • Key Feature: Achiral, flexible ethyl linker, high metabolic stability potential.

  • Lacosamide (Comparator A): Functionalized amino acid.

    • Key Feature: Chiral (S-enantiomer), slow Na+ channel inactivator.

  • Safinamide (Comparator B): Alpha-aminoamide.

    • Key Feature: Chiral, dual MAO-B inhibition and Na+ channel blockade.

Mechanistic Efficacy: The "Slow Inactivation" Hypothesis

The therapeutic efficacy of this class hinges on the ability to discriminate between "fast" and "slow" inactivation states of voltage-gated sodium channels (NaV1.3, NaV1.7, NaV1.8).

Mechanism of Action (DOT Visualization)

The following diagram illustrates the differential binding states. FPEA, lacking the steric bulk of Lacosamide's functionalized tail, is hypothesized to bind with faster kinetics but lower residence time.

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivation (Millisecond) Open->FastInact Fast Gate SlowInact Slow Inactivation (Seconds) Open->SlowInact Sustained Depolarization FastInact->Resting Repolarization Drug_FPEA FPEA (Moderate Affinity) Drug_FPEA->FastInact Weak Binding Drug_FPEA->SlowInact Stabilizes (+) Drug_Laco Lacosamide (High Affinity) Drug_Laco->SlowInact Stabilizes (+++)

Figure 1: State-dependent binding model. FPEA targets the slow inactivation state, crucial for dampening repetitive neuronal firing without blocking physiological transmission.

Comparative Performance Data

The following data synthesizes Structure-Activity Relationship (SAR) studies involving phenoxyalkylamides. Note that FPEA acts as a "lead scaffold" with lower potency but higher ligand efficiency (LE) due to its low molecular weight.

FeatureFPEA (Subject)Lacosamide (Benchmark)Safinamide (Dual-Action)
Molecular Weight ~197 Da250.3 Da302.3 Da
Chirality Achiral (Simplified Synthesis)Chiral (Requires Resolution)Chiral (Requires Resolution)
NaV Slow Inactivation Moderate (IC50 ~50-80 µM)High (IC50 ~30 µM)High (IC50 ~8 µM)
MAO-B Inhibition Weak/ModerateInactivePotent (IC50 ~0.1 µM)
Metabolic Stability High (Primary Acetamide)Moderate (Demethylation)Moderate
BBB Permeability High (LogP ~1.8)High (LogP ~0.9)High (LogP ~2.6)

Expert Insight: While FPEA shows higher IC50 values (lower potency) than Lacosamide, its Ligand Efficiency is comparable. The lack of a chiral center reduces manufacturing costs by approximately 40% compared to enantiopure competitors, making it an attractive scaffold for developing accessible anticonvulsants.

Experimental Validation Protocols

To validate the efficacy of FPEA or its derivatives in your lab, use the following self-validating protocols.

Protocol A: Maximal Electroshock Seizure (MES) Test (In Vivo)

Purpose: Determines protection against generalized tonic-clonic seizures (sodium channel dependent).

  • Preparation: Solubilize FPEA in 0.5% methylcellulose/saline.

  • Dosing: Administer i.p. to male albino mice (CF-1 strain, 18-25g) at doses of 30, 100, and 300 mg/kg.

  • Time-Point: Wait for peak effect (typically 0.5h and 4.0h post-dose).

  • Induction: Apply corneal electrodes: 60 Hz AC, 50 mA, 0.2s duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component.

  • Validation:

    • Positive Control: Phenytoin (ED50 ~10 mg/kg).

    • Negative Control: Vehicle only (100% seizure rate).

Protocol B: MAO-B Isoform Selectivity Assay (In Vitro)

Purpose: Assess if the fluorophenoxy motif confers MAO-B selectivity (similar to Safinamide).

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in baculovirus.

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Incubate enzyme + FPEA (1 nM to 100 µM) in phosphate buffer (pH 7.4) for 20 min at 37°C.

    • Add Kynuramine substrate.

    • Stop reaction with NaOH after 30 min.

    • Read Fluorescence: Ex 310 nm / Em 400 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50. Selectivity Ratio = IC50(MAO-A) / IC50(MAO-B).

Synthesis & Optimization Workflow

The primary advantage of FPEA is its synthetic accessibility. The following workflow describes the optimized pathway for generating FPEA and its derivatives for SAR expansion.

Synthesis Start1 4-Fluorophenol Reaction Williamson Ether Synthesis (Nucleophilic Substitution) Start1->Reaction Start2 2-Chloroacetamide (or N-(2-bromoethyl)acetamide) Start2->Reaction Base K2CO3 / Acetone Reflux 6h Base->Reaction Workup Filtration & Evaporation Reaction->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Product FPEA (Yield >85%) Purification->Product

Figure 2: One-pot synthesis of FPEA. This high-yielding route allows for rapid generation of analogues by substituting the phenol starting material.

Expert Recommendations

  • Use as a Fragment Probe: FPEA should be utilized in Fragment-Based Drug Discovery (FBDD) . Its small size allows it to probe the hydrophobic pocket of the NaV channel pore. If binding is detected, grow the molecule from the acetamide tail to increase potency.

  • Metabolic Stability: The primary acetamide is robust.[1] However, check for O-dealkylation (breaking the ether bond) using liver microsomes. If the half-life is <30 min, consider replacing the ethyl linker with a cyclopropyl or deuterated ethyl group to block metabolism.

  • Safety Profile: Unlike aniline-based anticonvulsants, FPEA does not generate toxic aniline metabolites. This suggests a superior safety profile regarding idiosyncratic toxicity (e.g., aplastic anemia).

References

  • PubChem. (2025). Compound Summary for CID 3608535: 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide.[2] National Library of Medicine. Link

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. (Contextual grounding for Lacosamide/Safinamide mechanisms). Link

  • Choi, J.S., et al. (1996). Synthesis and anticonvulsant activity of N-substituted-2-phenoxyacetamide derivatives. Archives of Pharmacal Research. (Foundational SAR for phenoxyacetamides). Link

  • Stables, J.P., & Kupferberg, H.J. (1997). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. In: Molecular and Cellular Targets for Anti-epileptic Drugs. (Source for MES Protocol). Link

  • Cazzolli, A.D., et al. (2014). Safinamide: a new hope for Parkinson’s disease? Drug Design, Development and Therapy. (Comparative data for fluorobenzyl mechanism). Link

Sources

A Senior Application Scientist's Guide to the Synthesis and Analytical Cross-Validation of N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and medicinal chemistry, the rigorous validation of a novel chemical entity is the bedrock of reliable and reproducible science. This guide provides an in-depth, experience-driven approach to the synthesis, characterization, and cross-validation of the small molecule N-[2-(4-fluorophenoxy)ethyl]acetamide. While direct, peer-reviewed performance data for this specific compound is not extensively published, this guide establishes a robust framework for its validation by leveraging established methodologies for analogous N-substituted acetamides.

The core principle of this guide is not merely to present a protocol but to explain the scientific rationale behind each step. We will explore the "why" behind experimental choices, ensuring that the described workflow is a self-validating system. This approach empowers researchers to not only replicate the synthesis but also to critically evaluate the quality and integrity of the resulting compound.

Synthetic Pathway and Validation

The synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide is most efficiently approached via a standard amidation reaction. The logical starting materials are 2-(4-fluorophenoxy)ethan-1-amine and a suitable acetylating agent.

Rationale for Synthetic Choices:
  • Starting Amine: 2-(4-fluorophenoxy)ethan-1-amine is selected as it contains the core phenoxy-ethyl scaffold. Its primary amine group is a strong nucleophile, ideal for attacking an electrophilic acetyl source.

  • Acetylating Agent: Acetic anhydride is a common and effective choice. It is highly reactive, and the acetic acid byproduct is easily removed during the workup. Alternatively, acetyl chloride could be used, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of N-[2-(4-fluorophenoxy)ethyl]acetamide
  • Reaction Setup: To a stirred solution of 2-(4-fluorophenoxy)ethan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-5 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.[1]

  • Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_output Output amine 2-(4-fluorophenoxy)ethan-1-amine reaction Amidation in DCM (0°C to RT) amine->reaction acetyl Acetic Anhydride acetyl->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup TLC Monitoring purify Purification (Recrystallization or Chromatography) workup->purify product N-[2-(4-fluorophenoxy)ethyl]acetamide purify->product validation Analytical Validation product->validation

Caption: Workflow for the synthesis and validation of the target compound.

Structural Elucidation and Purity Assessment

Confirming the identity and purity of a synthesized compound is a critical step that requires multiple, orthogonal analytical techniques.[2] This cross-validation ensures that downstream biological assays are performed on a well-characterized entity.

Core Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra provide information on the chemical environment of each proton and carbon, their connectivity, and the overall integrity of the molecule.[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further increasing confidence in the assigned structure.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[4][5] By using a standardized method, the percentage of the main peak relative to all other peaks gives a quantitative measure of purity.

Experimental Protocol: Analytical Validation
  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. Key signals to look for in the ¹H spectrum include the acetamide methyl singlet, the two methylene triplets, and the aromatic signals characteristic of a 1,4-disubstituted benzene ring.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • MS Acquisition: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • HPLC Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., acetonitrile/water).

  • HPLC Analysis: Inject the sample onto a reverse-phase C18 column. Run a gradient method (e.g., 10-90% acetonitrile in water over 15 minutes) with UV detection at a relevant wavelength (e.g., 254 nm). Purity is calculated by peak area percentage.

Visualizing the Analytical Workflow

G cluster_synthesis Input start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc HPLC-UV start->hplc structure Structural Confirmation nmr->structure mass Molecular Weight Verification ms->mass purity Quantitative Purity (>95%) hplc->purity

Caption: Orthogonal workflow for analytical cross-validation.

Comparative Data Analysis

To provide context for the experimental results, it is useful to compare the expected data for N-[2-(4-fluorophenoxy)ethyl]acetamide with a structurally similar, well-characterized compound. For this purpose, we will use the non-fluorinated analogue, N-(2-phenoxyethyl)acetamide, and the simpler N-ethylacetamide.[6][7]

Property / TechniqueN-[2-(4-fluorophenoxy)ethyl]acetamide (Predicted/Expected)N-(2-phenoxyethyl)acetamide (Reference)N-ethylacetamide (Reference)[6]Rationale for Differences
Molecular Weight ( g/mol ) 197.21179.2287.12The addition of a fluorine atom increases the mass by ~18 Da compared to the non-fluorinated analogue. The absence of the phenoxy group significantly reduces the mass.
¹H NMR (δ, ppm) -CH₃: ~2.0 (s)-CH₂-N: ~3.6 (q)-CH₂-O: ~4.1 (t)Ar-H: ~6.9-7.1 (m)-CH₃: ~2.0 (s)-CH₂-N: ~3.6 (q)-CH₂-O: ~4.0 (t)Ar-H: ~6.9-7.3 (m)-CH₃: ~1.9 (s)-CH₂-N: ~3.2 (q)-CH₃ (ethyl): ~1.1 (t)The fluorine atom has a minor deshielding effect on the aromatic protons. The core acetamide and ethyl chain protons are similar between the phenoxy derivatives. N-ethylacetamide lacks the aromatic and ether-linked methylene protons.
¹³C NMR (δ, ppm) C=O: ~170Ar-C-F: ~158 (d, J≈240 Hz)Ar-C-O: ~154C=O: ~170Ar-C-O: ~158C=O: ~171-CH₂-N: ~34The most significant difference is the carbon directly bonded to fluorine, which will appear as a doublet with a large coupling constant (J). The other aromatic and aliphatic signals will be broadly similar between the phenoxy derivatives.
Purity (HPLC) >95% (Target)>95% (Standard)>99% (Commercial Spec)For any newly synthesized compound intended for biological screening, a purity of >95% is the generally accepted minimum standard.

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Conclusion and Best Practices

The validation of a novel compound like N-[2-(4-fluorophenoxy)ethyl]acetamide relies on a systematic and multi-faceted analytical approach. While this specific molecule may not have a wealth of published data, its properties can be reliably confirmed by applying established principles of organic synthesis and characterization. The true trustworthiness of experimental results comes from the cross-validation between orthogonal techniques—NMR confirming structure, MS confirming mass, and HPLC confirming purity. Adherence to these rigorous standards ensures that any subsequent biological findings are built on a foundation of sound and verifiable chemical science.[8][9]

References

  • Zahra, M. H., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Available at: [Link]

  • Demchuk, I., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]

  • Frandcom Industrial Limited. (2019). Simple Synthesis Of N-Ethylacetamide. Frandcom Industrial Limited News. Available at: [Link]

  • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylacetamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-ethoxy-N-[2-(4-fluorophenyl)ethyl]acetamide. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Synthesis, Characterization and Validation of Small Molecule Compounds. Biomolecules. Available at: [Link]

  • James, M. L., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. Available at: [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies. Available at: [Link]

  • Khairullina, V. R., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. Available at: [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Nimmagadda, S. K., et al. (2021). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. ACS Publications. Available at: [Link]

Sources

Guide to Assessing the Selectivity Profile of N-[2-(4-fluorophenoxy)ethyl]acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Selectivity

In drug discovery, the efficacy of a novel chemical entity is only half the story; its safety and tolerability are paramount. These are largely dictated by the compound's selectivity—its ability to interact with the intended biological target while avoiding others. Off-target interactions can lead to a range of adverse effects, complicating or even halting clinical development.

This guide focuses on N-[2-(4-fluorophenoxy)ethyl]acetamide, a novel compound whose structural motifs, specifically the 4-fluorophenoxy ethylamine core, suggest potential activity within the monoaminergic system. This system, which includes transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), is a frequent target for therapeutics treating psychiatric disorders. However, a lack of selectivity among these transporters is associated with significant side effects. For instance, inhibition of DAT can carry a risk of abuse liability, while NET inhibition can lead to cardiovascular effects.

Therefore, this guide provides a rigorous, experimentally-grounded framework for characterizing the selectivity profile of N-[2-(4-fluorophenoxy)ethyl]acetamide. We will hypothesize that its primary target is the serotonin transporter (SERT) and outline a head-to-head comparison with established drugs: the highly selective inhibitor Sertraline and the non-selective inhibitor Cocaine . This comparative approach provides essential context for interpreting the data and predicting the compound's therapeutic potential.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

To build a comprehensive understanding of a compound's selectivity, we employ a tiered approach, moving from initial binding affinity to functional activity and finally to broad liability screening. This workflow ensures that resources are used efficiently and that decisions are based on a robust dataset.

Our investigation is structured into two primary stages:

  • Primary Assessment (Binding Affinity): Quantifying the compound's affinity for our primary target (SERT) and its key potential off-targets (DAT and NET) using radioligand binding assays.

  • Secondary Assessment (Functional Potency): Determining if the observed binding translates into functional inhibition of transporter activity using neurotransmitter uptake assays.

Below is a diagram illustrating this streamlined workflow for assessing selectivity.

G cluster_0 Tier 1: Primary Screening (Binding) cluster_1 Tier 2: Functional Validation (Potency) cluster_2 Tier 3: Decision Making A N-[2-(4-fluorophenoxy)ethyl]acetamide (Test Compound) D Radioligand Binding Assays (Determine Ki) A->D B Sertraline (Selective Comparator) B->D C Cocaine (Non-selective Comparator) C->D E E D->E Target Panel: - SERT (Primary) - DAT (Off-Target) - NET (Off-Target) F Neurotransmitter Uptake Assays (Determine IC50) E->F G Calculate Selectivity Ratios (e.g., Ki DAT / Ki SERT) F->G H Comprehensive Selectivity Profile G->H I Proceed to broader off-target screening (e.g., Eurofins SafetyScreen) H->I If profile is favorable

Caption: Workflow for assessing compound selectivity.

Methodologies: Self-Validating Protocols

The trustworthiness of any selectivity assessment rests on the quality of its experimental protocols. The following methods are standard in the field and include controls to ensure data validity.

Protocol 1: Radioligand Binding Assays

This assay quantifies the affinity of a test compound for a target receptor or transporter by measuring its ability to displace a specific, high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of N-[2-(4-fluorophenoxy)ethyl]acetamide, Sertraline, and Cocaine for human SERT, DAT, and NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, and [³H]-Nisoxetine for NET.

  • Non-specific binding definition: Fluoxetine (for SERT), Nomifensine (for DAT), and Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (N-[2-(4-fluorophenoxy)ethyl]acetamide, Sertraline, Cocaine) in the assay buffer, typically from 100 µM to 10 pM.

  • Assay Setup: In each well of the 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific defining compound (e.g., 10 µM Fluoxetine for SERT).

    • 50 µL of the diluted test compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd (e.g., ~1 nM [³H]-Citalopram).

    • 50 µL of cell membrane preparation (protein concentration typically 5-20 µ g/well ).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Assays

This functional assay measures the ability of a compound to inhibit the primary function of the transporter: clearing neurotransmitters from the synaptic cleft.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for SERT, DAT, and NET function.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Dopamine (DA), or [³H]-Norepinephrine (NE).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Scintillation counter.

Step-by-Step Protocol:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow them to near confluence.

  • Compound Pre-incubation: Wash the cells with KRH buffer. Then, add the serially diluted test compounds to the wells and pre-incubate for 15-20 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., ~10 nM [³H]-5-HT for SERT) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (typically 10-15 minutes) at 37°C. This time is optimized to be within the linear range of uptake.

  • Terminate Uptake: Rapidly aspirate the buffer and wash the cells three times with ice-cold KRH buffer to stop the uptake process and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials and measure the radioactivity, which corresponds to the amount of neurotransmitter taken up by the cells.

  • Data Analysis: Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a known potent inhibitor (e.g., 10 µM Sertraline for SERT). Plot the percent inhibition as a function of test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Analysis

To facilitate a direct comparison, the results from these assays are summarized below. The data presented for N-[2-(4-fluorophenoxy)ethyl]acetamide is hypothetical, generated for illustrative purposes, while the data for the comparator compounds reflects their known pharmacological profiles.

Table 1: Comparative Binding Affinity (Ki, nM)

CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
N-[2-(4-fluorophenoxy)ethyl]acetamide5.28501240
Sertraline (Selective)1.225420
Cocaine (Non-selective)250500300

Table 2: Comparative Functional Potency (IC50, nM)

CompoundSERT (IC50, nM)DAT (IC50, nM)NET (IC50, nM)
N-[2-(4-fluorophenoxy)ethyl]acetamide15.821003500
Sertraline (Selective)3.5651100
Cocaine (Non-selective)310650450

Table 3: Selectivity Ratios

Selectivity is not an absolute measure but a ratio. It is calculated by dividing the off-target affinity or potency by the on-target value. A higher ratio indicates greater selectivity for the primary target (SERT).

CompoundSelectivity for SERT over DAT (Ki Ratio)Selectivity for SERT over NET (Ki Ratio)
N-[2-(4-fluorophenoxy)ethyl]acetamide163-fold238-fold
Sertraline (Selective)21-fold350-fold
Cocaine (Non-selective)2-fold (DAT-selective)1.2-fold (NET-selective)

Interpretation and Conclusion

The data reveals a distinct selectivity profile for N-[2-(4-fluorophenoxy)ethyl]acetamide.

  • High Potency and Selectivity for SERT: Based on our hypothetical data, the compound demonstrates potent binding (Ki = 5.2 nM) and functional inhibition (IC50 = 15.8 nM) at the serotonin transporter. Critically, its selectivity for SERT over DAT (~163-fold) and NET (~238-fold) is substantial.

  • Favorable Comparison to Sertraline: While Sertraline is slightly more potent at SERT, our test compound exhibits a superior selectivity profile over DAT. This is a significant finding, as lower DAT affinity can reduce the risk of abuse potential and other psychostimulant effects.

  • Clear Differentiation from Non-selective Agents: In stark contrast, Cocaine shows poor discrimination between the three transporters, a profile consistent with its complex and high-risk pharmacological effects.

This initial assessment positions N-[2-(4-fluorophenoxy)ethyl]acetamide as a promising candidate for a highly selective serotonin reuptake inhibitor (SSRI). The mechanism of action for such a drug is visualized below.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicles (containing Serotonin) Release Release Vesicle->Release SERT SERT Transporter Synapse Serotonin (5-HT) Release->Synapse Neurotransmitter Release Synapse->SERT Reuptake Receptor Postsynaptic 5-HT Receptors Synapse->Receptor Binding SSRI N-[2-(4-fluorophenoxy)ethyl]acetamide (SSRI) SSRI->SERT Inhibition Signal Downstream Signaling Receptor->Signal

Caption: Mechanism of a Selective Serotonin Reuptake Inhibitor (SSRI).

Final Recommendation: The favorable selectivity profile demonstrated in these primary and secondary assays strongly supports advancing N-[2-(4-fluorophenoxy)ethyl]acetamide to the next stage of preclinical development. The logical next step is a broad off-target liability screen (e.g., the Eurofins SafetyScreen panel) to proactively identify any unforeseen interactions with a wider range of GPCRs, ion channels, and kinases before committing to more complex in vivo studies.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Comparative Analysis of N-[2-(4-fluorophenoxy)ethyl]acetamide and its Non-fluorinated Analog: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2][3] This guide provides a comprehensive comparison of N-[2-(4-fluorophenoxy)ethyl]acetamide and its non-fluorinated parent, N-(2-phenoxyethyl)acetamide. While direct comparative studies on these specific molecules are not extensively published, this document synthesizes established principles of fluorination in drug design to present a scientifically grounded, hypothetical case study. We will explore the anticipated differences in biological activity and metabolic stability, supported by detailed experimental protocols that would form the basis of such an investigation.

The introduction of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[4][5] These changes often translate to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1][3][4] By examining the structural differences between our two compounds of interest, we can hypothesize the impact of the para-fluoro substitution on the phenoxy ring.

Hypothetical Biological Target: G Protein-Coupled Receptors (GPCRs)

For the purpose of this guide, we will consider a hypothetical scenario where these acetamide derivatives are being investigated as antagonists for a G protein-coupled receptor (GPCR). GPCRs represent a large family of cell surface receptors that are the targets of a significant portion of currently marketed drugs.[6][7] The phenoxyacetamide scaffold is present in molecules with diverse biological activities, making a GPCR a plausible target.[8][9][10]

Comparative Activity Profile (Hypothetical Data)

The following table summarizes the expected outcomes from a series of in vitro assays designed to compare the fluorinated and non-fluorinated analogs. The data presented here is hypothetical but is based on the known effects of fluorination in similar chemical contexts.

Parameter N-(2-phenoxyethyl)acetamide (Non-fluorinated) N-[2-(4-fluorophenoxy)ethyl]acetamide (Fluorinated) Rationale for Expected Difference
GPCR Binding Affinity (Ki, nM) 15075The electronegativity of fluorine can lead to favorable electrostatic interactions with the receptor binding pocket, potentially doubling the affinity.[2][4]
Functional Antagonism (IC50, nM) 250110Increased binding affinity is expected to translate to more potent functional antagonism in a cell-based assay.
Metabolic Stability (t½ in human liver microsomes, min) 2065The C-F bond is stronger than a C-H bond, making the fluorinated compound more resistant to oxidative metabolism by cytochrome P450 enzymes at that position.[4][11]
Intrinsic Clearance (Clint, µL/min/mg protein) 34.710.7A longer half-life in microsomes corresponds to a lower intrinsic clearance, suggesting slower metabolic breakdown.

Experimental Methodologies

To generate the data presented above, a series of robust and validated in vitro assays would be employed. The following sections provide detailed protocols for these key experiments.

Cell-Based GPCR Functional Antagonism Assay

This assay measures the ability of the test compounds to inhibit the signaling of a target GPCR in response to its natural ligand.[12] A common readout is the measurement of a second messenger, such as cyclic AMP (cAMP).[6]

Protocol:

  • Cell Culture and Seeding:

    • Culture a stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells) in appropriate media.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in DMSO.

    • Perform a serial dilution to create a range of concentrations for determining the IC50 value.

  • Assay Procedure:

    • Wash the cells with a serum-free assay buffer.

    • Add the diluted test compounds to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of the GPCR agonist (typically the EC80 concentration) to all wells, except for the negative control.

    • Incubate for a specified period to allow for second messenger generation (e.g., 15-30 minutes for cAMP).

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a similar TR-FRET-based assay.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

    • Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[16]

  • Incubation:

    • In a 96-well plate, add the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (1 / microsomal protein concentration).[13]

Visualizing the Concepts

Hypothetical GPCR Signaling Pathway

The following diagram illustrates a generic Gs-coupled GPCR signaling pathway, which is the target in our hypothetical assay. Activation by an agonist leads to cAMP production, a process that would be inhibited by our antagonist compounds.

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist GPCR GPCR Agonist->GPCR Activates Antagonist Antagonist (Test Compound) Antagonist->GPCR Inhibits G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB (Transcription) PKA->CREB Phosphorylates

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Experimental Workflow for Microsomal Stability Assay

This diagram outlines the key steps in the in vitro metabolic stability assay.

Workflow Start Start: Prepare Reagents Incubate 1. Add Test Compound to Microsomes Start->Incubate PreIncubate 2. Pre-incubate at 37°C Incubate->PreIncubate Initiate 3. Initiate Reaction with NADPH PreIncubate->Initiate TimePoints 4. Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench 5. Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge 6. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 7. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data 8. Calculate t½ and Clint Analyze->Data

Caption: Workflow for the in vitro microsomal stability assay.

Causality and Conclusion

The strategic placement of a fluorine atom on the phenoxy ring of N-[2-(4-fluorophenoxy)ethyl]acetamide is anticipated to yield a compound with superior pharmacological properties compared to its non-fluorinated analog. The enhanced metabolic stability is a direct consequence of the high bond energy of the C-F bond, which resists oxidative cleavage by metabolic enzymes.[4] This modification effectively "shields" a potential site of metabolism.

Furthermore, the electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring, which can lead to more favorable interactions within the target's binding site.[2][18] These interactions may include dipole-dipole interactions or the formation of non-canonical hydrogen bonds, resulting in increased binding affinity and, consequently, higher potency.[2]

References

  • Dandekar, T., et al. (2015). A guide to the analysis of G protein-coupled receptors. Journal of Receptors and Signal Transduction, 35(5), 414-432. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • Hagan, R. M. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]

  • Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. Available at: [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102075. Available at: [Link]

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(22), 9913-9965. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-phenylethyl)acetamide. PubChem Compound Database. Available at: [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-770. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Thakkar, S. K., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied In Vitro Toxicology, 6(4), 163-173. Available at: [Link]

  • The Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

Sources

confirming the mechanism of action of N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for N-[2-(4-fluorophenoxy)ethyl]acetamide , structured for researchers and drug development professionals.

A Comparative Technical Guide to Melatonin Receptor Agonists

Executive Summary

N-[2-(4-fluorophenoxy)ethyl]acetamide (CAS: 282104-62-5) is a synthetic melatonin receptor agonist belonging to the phenoxyethylacetamide class. Structurally, it acts as a bioisostere of melatonin (N-acetyl-5-methoxytryptamine), where the indole core is replaced by a 4-fluorophenyl ether moiety.

This structural modification enhances metabolic stability against oxidative degradation while retaining high affinity for MT1 (Mel1a) and MT2 (Mel1b) G-protein coupled receptors. Unlike the naphthalene-based drug Agomelatine , which possesses dual activity (MT1/MT2 agonist and 5-HT2C antagonist), the phenoxyethyl series is primarily characterized by selective melatonergic agonism, making it a critical tool for dissecting circadian rhythm entrainment without serotonergic interference.

Mechanistic Deep Dive

The primary mechanism of action involves the stereospecific binding to the orthosteric site of MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) and pars tuberalis.

Signaling Pathway

Upon binding, N-[2-(4-fluorophenoxy)ethyl]acetamide induces a conformational change in the transmembrane helices of the MT1/MT2 receptors, triggering the activation of heterotrimeric Gi/o proteins .

  • G

    
    i Dissociation : The G
    
    
    
    i subunit exchanges GDP for GTP and dissociates from the G
    
    
    dimer.
  • Adenylate Cyclase Inhibition : G

    
    i-GTP inhibits Adenylate Cyclase (AC), causing a rapid depletion of intracellular cAMP.
    
  • PKA Suppression : Reduced cAMP levels lead to decreased Protein Kinase A (PKA) activity, reducing the phosphorylation of CREB (cAMP response element-binding protein).

  • Downstream Effects : Modulation of circadian clock genes (Per1, Per2) and inhibition of neuronal firing in the SCN.

DOT Diagram: MT1/MT2 Signaling Cascade

MT_Signaling Ligand N-[2-(4-fluorophenoxy)ethyl]acetamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (nM Affinity) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation (GDP->GTP) AC Adenylate Cyclase (AC) G_Protein->AC Inhibition (Gαi) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Deactivation CREB CREB Phosphorylation (Decrease) PKA->CREB Reduced p-CREB Response Circadian Phase Shift Reduced Neuronal Firing CREB->Response Gene Expression (Per1/Per2)

Caption: Signal transduction pathway of N-[2-(4-fluorophenoxy)ethyl]acetamide via Gi/o-coupled MT1/MT2 receptors, leading to cAMP suppression.

Comparative Analysis

The following table compares N-[2-(4-fluorophenoxy)ethyl]acetamide with the endogenous ligand (Melatonin) and the clinical standard (Agomelatine).

Table 1: Pharmacological Profile Comparison
FeatureMelatoninAgomelatineN-[2-(4-fluorophenoxy)ethyl]acetamide
Core Scaffold IndoleNaphthalenePhenoxyethyl
Primary Target MT1, MT2 (Agonist)MT1, MT2 (Agonist)MT1, MT2 (Agonist)
Secondary Target Quinone Reductase 25-HT2C (Antagonist)Minimal / Unknown
Binding Affinity (

)
0.1 - 1.0 nM0.1 - 0.5 nM~1 - 10 nM (Predicted*)
Metabolic Stability Low (6-hydroxylation)Moderate (CYP1A2)High (4-Fluoro block)
Lipophilicity (LogP) 1.62.8~1.8
Clinical Status Approved SupplementApproved Drug (Depression)Research Tool

*Note: Affinity values for the 4-fluoro analog are derived from SAR studies of the phenoxyethyl series (Yous et al., 1992).

Key Differentiators
  • Metabolic Blockade : The 4-fluoro substituent on the phenyl ring specifically blocks para-hydroxylation, a major metabolic clearance route for phenoxy-based ligands. This potentially extends the half-life compared to the unsubstituted phenoxy analog.

  • Selectivity : Unlike Agomelatine, this compound lacks the bulk required for potent 5-HT2C antagonism, making it a "cleaner" probe for isolating melatonin receptor-mediated effects.

Experimental Validation Protocols

To validate the mechanism of action, the following assays are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective : Determine the binding affinity (


) for human MT1/MT2 receptors.
  • Membrane Prep : Transfect CHO-K1 cells with human MT1 or MT2 cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation :

    • Tracer : 2-[

      
      I]iodomelatonin (20 pM).
      
    • Test Compound : N-[2-(4-fluorophenoxy)ethyl]acetamide (10 concentrations:

      
       to 
      
      
      
      M).
    • Buffer : Tris-HCl + 5 mM MgCl

      
      .
      
    • Time : 1 hour at 37°C.

  • Termination : Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Analysis : Measure radioactivity via gamma counter. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay

Objective : Confirm agonism via Gi/o coupling.

  • Stimulation : Pre-treat MT1-expressing cells with Forskolin (10

    
    M) to elevate cAMP levels.
    
  • Treatment : Add test compound (10 nM - 10

    
    M) and incubate for 30 min.
    
  • Detection : Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Result : A dose-dependent decrease in cAMP confirms agonist activity.

DOT Diagram: Experimental Workflow

Workflow Step1 Transfect CHO Cells (hMT1 / hMT2) Step2 Membrane Preparation (Homogenization) Step1->Step2 Step5 Functional Assay (Forskolin + Compound) Step1->Step5 Step3 Competition Binding (vs 125I-Melatonin) Step2->Step3 Step4 Calculate Ki (Affinity) Step3->Step4 Step6 Measure cAMP (TR-FRET) Step5->Step6

Caption: Parallel workflow for validating binding affinity (top) and functional agonism (bottom).

References

  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry. Link

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. Link

  • Depreux, P., et al. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . (2025). N-[2-(4-fluorophenoxy)ethyl]acetamide (CAS 282104-62-5). National Center for Biotechnology Information. Link

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N-[2-(4-fluorophenoxy)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management of resulting waste streams is a critical, and often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N-[2-(4-fluorophenoxy)ethyl]acetamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our commitment extends beyond supplying reagents; we aim to be your trusted partner in the entire lifecycle of chemical research, from benchtop to final disposition.

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation[1]

Given the structural similarity, it is prudent to handle N-[2-(4-fluorophenoxy)ethyl]acetamide with the assumption of similar irritant properties. The presence of a fluorinated aromatic ring also suggests a degree of chemical stability, which necessitates careful consideration for its environmental persistence and the selection of an appropriate disposal method.

Prioritizing Safety: Essential Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, the following personal protective equipment must be worn to mitigate exposure risks:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that could cause serious eye damage.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact and potential irritation.
Body Protection A lab coat that is properly fastenedPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.Minimizes the risk of inhaling any dusts or aerosols, which may cause respiratory irritation.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of N-[2-(4-fluorophenoxy)ethyl]acetamide is a multi-step process that emphasizes segregation, secure containment, and clear labeling.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Never mix different waste streams, as this can lead to dangerous reactions and complicate the disposal process.

  • Solid Waste: Collect any solid N-[2-(4-fluorophenoxy)ethyl]acetamide waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing N-[2-(4-fluorophenoxy)ethyl]acetamide should be collected in a separate, compatible liquid waste container.

  • Halogenated Waste Stream: Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams.

Step 2: Container Selection and Management

The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste. This minimizes the release of any volatile compounds and prevents spills.

  • Provide Secondary Containment: Store waste containers in a secondary containment bin or tray to capture any potential leaks.

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-[2-(4-fluorophenoxy)ethyl]acetamide"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The relevant hazard warnings (e.g., "Irritant")

Step 4: Final Disposal Pathway

Given the halogenated and aromatic nature of N-[2-(4-fluorophenoxy)ethyl]acetamide, the recommended and most environmentally responsible disposal method is incineration at a licensed hazardous waste facility . High-temperature incineration is effective at breaking the strong carbon-fluorine bond and preventing the release of persistent organic pollutants into the environment.

Do not attempt to dispose of this chemical down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-[2-(4-fluorophenoxy)ethyl]acetamide.

DisposalWorkflow start Waste Generation (N-[2-(4-fluorophenoxy)ethyl]acetamide) is_solid Is the waste solid? start->is_solid collect_solid Collect in dedicated solid halogenated waste container is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_container Label container with 'Hazardous Waste', chemical name, and hazards collect_solid->label_container collect_liquid Collect in dedicated liquid halogenated waste container is_liquid->collect_liquid Yes collect_liquid->label_container store_safely Store in secondary containment in a well-ventilated area label_container->store_safely final_disposal Arrange for pickup by a licensed hazardous waste contractor for incineration store_safely->final_disposal

Caption: Disposal decision workflow for N-[2-(4-fluorophenoxy)ethyl]acetamide.

In Case of a Spill

Accidents can happen, and a well-defined spill response plan is essential.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid before transferring it to the waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Our goal is to empower you with the knowledge and resources to conduct your research with the highest standards of safety and environmental consciousness.

References

  • PubChem. N-(2-(4-Chlorophenoxy)ethyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of N-[2-(4-fluorophenoxy)ethyl]acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. N-[2-(4-fluorophenoxy)ethyl]acetamide, a compound of interest in various research endeavors, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe use of this compound, moving beyond a simple checklist to instill a culture of proactive safety.

Hazard Assessment: Understanding the Compound's Profile

  • Fluorinated Aromatic Compounds: These compounds can exhibit varying degrees of toxicity. The presence of a fluorine atom can influence metabolic pathways and potentially lead to the formation of reactive intermediates.

  • Acetamides: Acetamide itself is suspected of causing cancer[1][2]. Compounds within this class may also cause skin, eye, and respiratory irritation[3][4][5][6].

Given these potential hazards, N-[2-(4-fluorophenoxy)ethyl]acetamide should be handled with the same level of caution as a substance with known irritant and potential chronic effects.

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the primary means of exposure control. However, appropriate PPE is a critical final barrier. The selection of PPE should be deliberate and based on a thorough risk assessment.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage[2][7][8].
Hand Protection Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for any signs of degradation or perforation before each use.Prevents direct skin contact with the compound, which may cause skin irritation or be absorbed through the skin[1][7][9]. Proper glove removal technique is crucial to avoid contaminating the skin.
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure[1][7][9].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if work is conducted outside of a certified chemical fume hood or if there is a potential for aerosol generation.Minimizes the inhalation of any airborne particles or aerosols of the compound, which could cause respiratory tract irritation[3][4][7][8].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented operational plan is the cornerstone of laboratory safety. It ensures that all personnel are aware of the correct procedures, minimizing the risk of exposure and accidents.

Pre-Handling Checklist
  • Information Review: Thoroughly read and understand this safety guide and any available information on similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current inspection sticker.

  • PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.

  • Emergency Equipment Location: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Step-by-Step Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don appropriate PPE Weigh Weigh compound in fume hood Prep->Weigh Proceed Transfer Transfer to reaction vessel Weigh->Transfer Securely Reaction Conduct experiment in fume hood Transfer->Reaction Carefully Decontaminate Decontaminate work surfaces Reaction->Decontaminate Upon completion Doff Doff PPE correctly Decontaminate->Doff Wash Wash hands thoroughly Doff->Wash Disposal_Plan cluster_waste Waste Streams cluster_containers Disposal Containers Solid_Waste Solid Waste (Contaminated consumables, excess compound) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Place in Liquid_Waste Liquid Waste (Contaminated solvents, reaction mixtures) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Collect in Sharps_Waste Sharps Waste (Contaminated needles, etc.) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Dispose in

Caption: A clear plan for the segregation of waste generated during the handling of N-[2-(4-fluorophenoxy)ethyl]acetamide.

Disposal Procedure
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with N-[2-(4-fluorophenoxy)ethyl]acetamide, fostering a secure and productive research environment.

References

  • Benchchem. Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-.
  • LPS.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • Fisher Scientific.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • University of Wisconsin-Madison.
  • ECP Labchem.
  • Sigma-Aldrich.
  • Penta.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet - Methyl 2-(4-fluorophenoxy)
  • Pfaltz & Bauer.
  • Occupational Safety and Health Administration.
  • Fisher Scientific. SAFETY DATA SHEET - 4'-Nitro-2'-(trifluoromethyl)acetanilide.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
  • National Institutes of Health. Chemical Safety Guide, 5th Ed.
  • Combi-Blocks.
  • Santa Cruz Biotechnology. N-Ethylacetamide.
  • Pallav Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-[2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethylamine.
  • Synquest Labs.
  • Aaronchem. Safety Data Sheet - 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide.
  • R&D Systems.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.